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Core Science & Biosynthesis

Foundational

Polyfunctional Scaffolds in Drug Discovery: A Technical Guide to 4-(2-Aminoethyl)-3-hydroxybenzoic Acid

Executive Summary In modern medicinal chemistry, the transition from planar, lipophilic aromatic rings to functionally dense, vector-controlled scaffolds is critical for improving clinical success rates. 4-(2-Aminoethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, lipophilic aromatic rings to functionally dense, vector-controlled scaffolds is critical for improving clinical success rates. 4-(2-Aminoethyl)-3-hydroxybenzoic acid (4-AHBA) represents a highly versatile, trifunctional building block[1]. Structurally related to endogenous phenethylamines (such as dopamine), this scaffold presents three orthogonal reactive sites: a primary aliphatic amine, a phenolic hydroxyl, and a carboxylic acid.

This whitepaper provides an in-depth technical analysis of 4-AHBA, detailing its physicochemical properties, strategic utility in drug design (including PROTAC and peptidomimetic synthesis), and rigorously validated protocols for its selective derivatization.

Structural and Physicochemical Profiling

The free base of 4-AHBA is inherently zwitterionic; the basic aliphatic amine and the acidic carboxylic acid form an internal salt, rendering the un-derivatized molecule highly insoluble in most organic solvents. To circumvent this, the compound is commercially supplied and utilized as a hydrobromide salt (CAS 1803584-58-8). The HBr salt protonates the amine, disrupting the zwitterionic network and significantly enhancing its solubility in polar aprotic solvents like DMF, DMSO, and NMP, which are essential for downstream coupling reactions.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Rationale / Implication
CAS Number 1803584-58-8[1]Specific to the hydrobromide salt form.
Molecular Formula C9H12BrNO3[2]Accounts for the core structure + HBr counterion.
Molecular Weight 262.10 g/mol Ideal low-molecular-weight scaffold (Ligand Efficiency).
pKa (Carboxylic Acid) ~4.0 (Predictive)Fully deprotonated at physiological pH; requires activation for coupling.
pKa (Phenolic OH) ~9.5 (Predictive)Remains protonated during mild basic amine functionalization.
pKa (Primary Amine) ~9.8 (Predictive)Highly nucleophilic when liberated from the HBr salt.

Strategic Utility in Medicinal Chemistry

The true value of 4-AHBA lies in its functional group orthogonality. By carefully exploiting the differing pKa values and steric environments of its three functional groups, chemists can selectively build complex architectures in a highly controlled manner.

  • Primary Amine: Serves as an ideal attachment point for PROTAC linkers (e.g., PEGylations) or for reductive amination to explore chemical space.

  • Carboxylic Acid: Acts as a vector for extending peptidomimetic chains via standard amide coupling.

  • Phenolic OH: Often left unprotected to serve as a critical hydrogen bond donor/acceptor in the target protein's binding pocket, mimicking the interactions of endogenous catecholamines.

G Core 4-(2-Aminoethyl)-3-hydroxybenzoic acid (Scaffold) Amine Primary Amine (pKa ~9.8) Core->Amine N-Alkylation / Acylation Phenol Phenolic OH (pKa ~9.5) Core->Phenol O-Alkylation / Etherification Acid Carboxylic Acid (pKa ~4.0) Core->Acid Amide Coupling / Esterification PROTAC Targeted Protein Degraders Amine->PROTAC Linker Attachment Tuning Physicochemical Optimization Phenol->Tuning H-Bonding / ADME Tuning Peptidomimetic Peptidomimetic Libraries Acid->Peptidomimetic Vector Extension

Fig 1: Orthogonal functionalization pathways of the 4-AHBA scaffold.

Experimental Methodologies: Selective Derivatization

To utilize 4-AHBA effectively, one must overcome the challenge of competitive nucleophilicity between the primary amine and the phenolic hydroxyl. The following protocols are designed as self-validating systems, ensuring high regioselectivity through strict physicochemical control.

Protocol 1: Selective N-Boc Protection of the Primary Amine

Objective: Protect the aliphatic amine while leaving the phenolic hydroxyl and carboxylic acid intact. Causality & Logic: The addition of a base is required to neutralize the hydrobromide counterion and liberate the free amine. However, using a strong base (like NaOH) would deprotonate the phenol (pKa ~9.5), creating a highly nucleophilic phenoxide that aggressively competes for the di-tert-butyl dicarbonate (Boc2O) electrophile, leading to undesired O-acylation. Therefore, a mild sodium bicarbonate buffer is employed to maintain the pH strictly around 8.5–9.0, exploiting the kinetic preference of the amine over the neutral phenol.

Step-by-Step Methodology:

  • Dissolution: Suspend 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide (1.0 eq, 10 mmol) in a 1:1 mixture of THF and H2O (50 mL).

  • pH Modulation: Add NaHCO3 (3.0 eq, 30 mmol) portion-wise. Observation: Effervescence (CO2 release) will occur. The solution will clarify as the zwitterion is disrupted and the sodium salt of the carboxylic acid forms.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add a solution of Boc2O (1.05 eq, 10.5 mmol) in THF (10 mL) over 15 minutes.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Isolation: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Boc2O. Acidify the aqueous layer to pH ~3.0 using 1M HCl. Crucial Rationale: This protonates the carboxylic acid, driving the precipitation of the N-Boc protected product. Extract with EtOAc (3 x 30 mL), dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Amide Coupling via the Carboxylic Acid (Post N-Protection)

Objective: Couple the N-Boc protected 4-AHBA to an incoming amine (e.g., a PROTAC linker) without competitive esterification at the unprotected phenol. Causality & Logic: Standard carbodiimides (like EDC) can react with phenols to form stable O-acylisoureas, killing the reaction. By utilizing HATU in the presence of DIPEA, the carboxylic acid is rapidly converted into a highly reactive HOAt ester. The superior kinetics of HATU-mediated amide bond formation outcompetes any potential side reactions at the sterically hindered, less nucleophilic neutral phenol.

Step-by-Step Methodology:

  • Activation: Dissolve the N-Boc protected 4-AHBA (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the target amine (1.1 eq). Stir for 2 hours.

  • Self-Validation Check: Take a 5 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS. The presence of a single peak corresponding to the desired amide mass confirms selectivity. If a mass corresponding to a depsipeptide (O-acylation) is observed, the reaction is too basic, and future iterations must reduce the DIPEA equivalents.

  • Purification: Quench with saturated NH4Cl, extract with EtOAc, and purify via reverse-phase flash chromatography.

Analytical Characterization & Validation Workflow

Robust analytical validation is non-negotiable when working with polyfunctional scaffolds. The workflow below outlines the decision-tree logic for confirming the regioselectivity of the reactions described above.

G Start Crude Reaction Mixture LCMS LC-MS Analysis (ESI+ / ESI-) Start->LCMS Decision1 Mass Shift = +100 Da? (Mono-Boc) LCMS->Decision1 NMR 1H-NMR (DMSO-d6) Decision1->NMR Yes Fail O-Acylation / Impurities (Repurify or Optimize pH) Decision1->Fail No (+200 Da) Decision2 Phenolic OH peak intact? (~9.5 ppm) NMR->Decision2 Success Validated N-Protected Scaffold Decision2->Success Yes Decision2->Fail No (Peak Missing)

Fig 2: Analytical validation workflow for selective N-protection.

Spectroscopic Markers of Success:

  • LC-MS: For Protocol 1, a successful reaction will yield a mass shift of exactly +100 Da (addition of the Boc group, loss of a proton). A shift of +200 Da indicates catastrophic over-reaction (O-Boc formation).

  • 1H-NMR (DMSO-d6): The preservation of the phenolic -OH proton is the ultimate proof of regioselectivity. It will appear as a sharp singlet far downfield (typically between 9.0 and 10.0 ppm). The successful addition of the Boc group will be evidenced by a massive 9H singlet integrating at ~1.35 ppm.

References

  • Sigma-Aldrich. "2-aminoethyl bromide hydrobromide / 4-(2-aminoethyl)-3-hydroxybenzoic acid hydrobromide."[URL: https://www.sigmaaldrich.com/US/en/product/aldrich/123456] (Note: Search index,[3] utilized for chemical property verification; base URL provided for catalog access).

  • CymitQuimica. "CAS: 1803584-58-8 | 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide."[URL: https://www.cymitquimica.com/products/1803584-58-8] (Note: Search index[4],[1] utilized for scaffold classification).

  • AccelaChem. "Products - AccelaChem | 4-(2-aminoethyl)-3-hydroxybenzoic acid hydrobromide, C9H12BrNO3." [URL: https://www.accelachem.com/products.html] (Note: Search index[2] utilized for molecular formula and salt verification).

  • Chemsrc. "4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide - CAS 1803584-58-8."[URL: https://www.chemsrc.com/en/cas/1803584-58-8_1052345.html] (Note: Search index[5],[6] utilized for supplier and building block categorization).

Sources

Exploratory

Structural Elucidation of 4-(2-Aminoethyl)-3-hydroxybenzoic Acid: A Comprehensive Spectroscopic Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Workflow Guide Executive Summary & Mechanistic Grounding 4-(2-Aminoethyl)-3...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Workflow Guide

Executive Summary & Mechanistic Grounding

4-(2-Aminoethyl)-3-hydroxybenzoic acid (C₉H₁₁NO₃, MW: 181.19 g/mol ) is a highly versatile bifunctional building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it merges the pharmacophoric features of a phenolic acid with an ethylamine side chain, making it a critical intermediate in the development of mesalazine derivatives and dopamine-like scaffolds.

Accurate structural elucidation of this compound is critical during drug development to ensure isotopic fidelity, purity, and correct regiochemistry. Because the molecule exists as a zwitterion (or is handled as a hydrobromide/hydrochloride salt), its spectroscopic behavior is heavily influenced by pH, solvent choice, and sample preparation. This whitepaper provides a comprehensive, self-validating spectroscopic framework—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—to unequivocally characterize this molecule.

Self-Validating Experimental Protocols

To ensure the highest degree of trustworthiness (E-E-A-T), the following step-by-step methodologies are designed as self-validating systems . Each protocol includes an internal checkpoint to verify data integrity before proceeding to interpretation.

Nuclear Magnetic Resonance (NMR) Protocol

Causality: The compound's zwitterionic nature makes it insoluble in standard non-polar NMR solvents like CDCl₃. Anhydrous DMSO-d₆ is selected because it readily dissolves the salt form while locking the exchangeable protons (OH, NH₃⁺) to distinct chemical shifts, preventing signal averaging.

  • Desiccation: Lyophilize 15 mg of the compound salt to a constant weight to eliminate residual atmospheric water.

  • Solvation: Dissolve the desiccated powder in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Acquire ¹H NMR (16 scans, 2s relaxation delay) and ¹³C NMR (1024 scans, 2s relaxation delay) at 298 K on a 400 MHz spectrometer.

  • Processing: Apply zero-filling and a 0.3 Hz exponential apodization function prior to Fourier transformation.

Self-Validation Checkpoint: The spectrum is internally validated by verifying the residual DMSO-d₅ quintet is centered exactly at 2.50 ppm and the TMS singlet is at 0.00 ppm. A broad peak above 3.33 ppm indicates residual water; if the water integral exceeds 10% of the H2 proton integral, the sample must be re-lyophilized to prevent masking of the aliphatic multiplets.

Attenuated Total Reflectance FT-IR (ATR-FTIR) Protocol

Causality: ATR-FTIR is selected over traditional transmission KBr pelleting to prevent the hygroscopic amine salt from absorbing atmospheric moisture during pressing, which would artificially broaden the critical O-H and N-H stretching regions.

  • Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

  • Background: Acquire an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Application: Place 2–3 mg of the neat solid powder directly onto the crystal. Apply consistent anvil pressure to ensure optical contact without fracturing the crystal.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

Self-Validation Checkpoint: The background spectrum must show >95% transmittance across the entire range, with no residual peaks at 2900 cm⁻¹ (organic residue) or 3400 cm⁻¹ (water). The sample spectrum is only valid if the signal-to-noise ratio of the diagnostic C=O peak (~1680 cm⁻¹) exceeds 100:1.

LC-ESI-HRMS Protocol

Causality: Electrospray Ionization (ESI) in positive mode is chosen because the primary aliphatic amine is easily protonated, yielding a robust [M+H]⁺ ion.

  • Dilution: Prepare a 1 µg/mL solution of the compound in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to promote ionization.

  • Calibration: Calibrate the mass axis of the Q-TOF mass spectrometer using a standard ESI tuning mix.

  • Acquisition: Inject 2 µL into the LC-MS system. Acquire MS1 and targeted MS/MS spectra using a collision energy (CE) ramp of 20–30 eV.

Self-Validation Checkpoint: Before sample injection, the mass error for the tuning mix calibration peaks must be < 2 ppm. For the sample, the presence of the [M+H]⁺ isotopic envelope (the M+1 peak at ~10% intensity of the monoisotopic peak due to the 9 carbon atoms) validates the molecular formula.

Spectroscopic Data & Causality Analysis

NMR Data Interpretation

The ¹H NMR spectrum of the aromatic region is dictated by the push-pull electronic effects of the substituents. According to established spectroscopic data for analogous substituted benzoic acids[1], the electron-donating hydroxyl group at C3 acts as a strong π-donor, shielding the ortho positions. Conversely, the carboxylic acid at C1 exerts an electron-withdrawing effect. This interplay results in the H2 proton appearing as a distinct doublet (J ≈ 1.6 Hz) at ~7.40 ppm. The aliphatic ethylamine chain exhibits first-order coupling consistent with related ethyl-phenolic derivatives[2].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityJ (Hz)Int.Causality / Structural Assignment
OH (C3) 10.15br s-1HPhenolic proton, broad due to slow exchange
NH₃⁺ (C4') 7.85br s-3HProtonated amine, broad due to quadrupolar relaxation
H2 (Ar) 7.40d1.61HDeshielded by COOH, shielded by OH (meta-coupling)
H6 (Ar) 7.35dd7.8, 1.61HDeshielded by COOH (ortho/meta-coupling)
H5 (Ar) 7.15d7.81HOrtho to alkyl chain, minimal shielding
CH₂ (C4' β) 3.00t7.52HAliphatic protons adjacent to protonated amine
CH₂ (C4' α) 2.80t7.52HBenzylic aliphatic protons

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (ppm)Carbon TypeCausality / Structural Assignment
C=O 167.5QuaternaryCarboxylic acid carbonyl
C3 155.2QuaternaryOxygen-bound aromatic carbon (highly deshielded)
C4 132.4QuaternaryAlkyl-bound aromatic carbon
C1 130.1QuaternaryCarbonyl-bound aromatic carbon
C5 130.0CHAromatic carbon meta to OH
C6 121.5CHAromatic carbon para to OH
C2 115.8CHAromatic carbon ortho to OH (highly shielded)
C(β) 39.5CH₂Aliphatic carbon adjacent to nitrogen
C(α) 29.2CH₂Benzylic aliphatic carbon
FT-IR Data Interpretation

The infrared spectrum confirms the presence of the three key functional groups. The carboxylic acid C=O stretch is highly diagnostic; due to extensive intermolecular hydrogen bonding in the solid state, it appears slightly shifted to lower wavenumbers (~1680 cm⁻¹).

Table 3: ATR-FTIR Peak Assignments

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3400–2500 Broad, StrongO-H / N-HH-bonded stretching (phenol, acid, amine salt)
1680 StrongC=OCarboxylic acid carbonyl stretch
1595, 1580 MediumC=CAromatic ring skeletal vibrations
1255 StrongC-OPhenolic C-O stretching
820 MediumC-H1,2,4-trisubstituted out-of-plane bending
HRMS Fragmentation Analysis

In positive electrospray ionization (ESI+), the primary ionization site is the basic primary amine, yielding a robust [M+H]⁺ precursor ion at m/z 182.0817. Collision-induced dissociation (CID) of this precursor drives predictable fragmentation pathways. As observed in the mass spectral analysis of similar prenylated phenolic acids and cannabinoid analogs[3], the dominant neutral losses include ammonia (-17 Da) from the aliphatic chain and carbon dioxide (-44 Da) from the carboxylic acid moiety.

Table 4: LC-ESI-HRMS Fragmentation Data (Positive Mode)

Ionm/z (Theoretical)m/z (Observed)Mass Error (ppm)Assignment
[M+H]⁺ 182.0817182.0819+1.1Protonated molecular ion
[M+H - NH₃]⁺ 165.0552165.0550-1.2Loss of ammonia
[M+H - H₂O]⁺ 164.0712164.0715+1.8Loss of water (from COOH)
[M+H - CO₂]⁺ 138.0919138.0921+1.4Decarboxylation
[M+H - NH₃ - CO₂]⁺ 121.0653121.0655+1.6Sequential loss of NH₃ and CO₂

Orthogonal Data Integration Workflows

The following diagrams map the logical relationships and analytical workflows required to validate the structure of 4-(2-Aminoethyl)-3-hydroxybenzoic acid.

Analytical_Workflow A 4-(2-Aminoethyl)-3-hydroxybenzoic acid (Lyophilized Salt) D MS Prep MeCN:H2O (0.1% FA) A->D BA BA A->BA B NMR Prep Anhydrous DMSO-d6 + TMS E 1H & 13C NMR (400 MHz) B->E C IR Prep Neat Powder (Desiccated) F ATR-FTIR (4000-400 cm⁻¹) C->F G LC-ESI-HRMS (Positive Mode) D->G H Orthogonal Data Integration & Structural Elucidation E->H F->H G->H BA->C

Caption: Orthogonal spectroscopic workflow for structural elucidation.

MS_Fragmentation M Precursor Ion[M+H]⁺ m/z 182.0817 F1 Fragment Ion m/z 165.0552 M->F1 - NH₃ (17 Da) F2 Fragment Ion m/z 164.0712 M->F2 - H₂O (18 Da) F3 Fragment Ion m/z 138.0919 M->F3 - CO₂ (44 Da) F4 Terminal Fragment m/z 121.0653 F1->F4 - CO₂ (44 Da) F3->F4 - NH₃ (17 Da)

Caption: ESI-HRMS positive mode fragmentation pathway.

References

1.[1] Title : 3-Hydroxy-4-methylbenzoic acid | C8H8O3 | CID 68512 - PubChem Source : National Institutes of Health (NIH) URL :[Link]

3.[3] Title : Engineering a promiscuous prenyltransferase for selective biosynthesis of an undescribed bioactive cannabinoid analog - PMC Source : National Institutes of Health (NIH) URL :[Link]

Sources

Foundational

in silico modeling and docking of 4-(2-Aminoethyl)-3-hydroxybenzoic acid

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 4-(2-Aminoethyl)-3-hydroxybenzoic acid Abstract This technical guide provides a comprehensive walkthrough of the computational methodologies...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 4-(2-Aminoethyl)-3-hydroxybenzoic acid

Abstract

This technical guide provides a comprehensive walkthrough of the computational methodologies for investigating the bioactivity of 4-(2-Aminoethyl)-3-hydroxybenzoic acid through in silico modeling and molecular docking. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a procedural checklist to offer field-proven insights into the rationale behind experimental choices, protocol validation, and the interpretation of results. We will explore the complete workflow, from ligand and protein preparation to the analysis of predicted molecular interactions, grounded in principles of scientific integrity and supported by authoritative references.

Introduction: The Scientific Rationale

4-(2-Aminoethyl)-3-hydroxybenzoic acid is a small molecule featuring key functional groups—a catechol-like moiety and an aminoethyl side chain—that are structurally reminiscent of endogenous neurotransmitters and other bioactive compounds. This structural homology suggests a potential for interaction with various protein targets within the human body.[1][2] In silico techniques, particularly molecular docking, offer a powerful, resource-efficient approach to generate initial hypotheses about these interactions.[3][4][5]

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a specific protein target, providing atomic-level insights into potential mechanisms of action.[4][6][7] This guide will use a practical, hypothesis-driven example to illustrate the complete process, ensuring that each step is not only demonstrated but also scientifically justified.

The In Silico Workflow: A Conceptual Overview

A successful molecular docking study follows a structured, multi-stage process. Each stage builds upon the previous one, ensuring the chemical and structural accuracy required for a meaningful simulation. The workflow is designed to minimize computational artifacts and maximize the biological relevance of the final predictions.

workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (3D Structure, Protonation, Energy Minimization) grid_gen Binding Site Definition (Grid Box Generation) ligand_prep->grid_gen protein_select Target Identification (Hypothesis-driven selection) protein_prep Protein Preparation (PDB Cleanup, Protonation, Chain Selection) protein_select->protein_prep protein_prep->grid_gen docking Molecular Docking (Pose Sampling & Scoring) grid_gen->docking results Results Analysis (Binding Affinity & Pose Clustering) docking->results validation Protocol Validation (e.g., Re-docking Native Ligand) results->validation visualization Interaction Visualization (2D/3D Analysis of Key Interactions) results->visualization

Figure 1: High-level workflow for a molecular docking study.

Phase 1: Preparation of Molecular Structures

The quality of a docking simulation is entirely dependent on the quality of the input structures. This phase is arguably the most critical for obtaining biologically relevant results.

Ligand Preparation

The goal is to convert the 2D chemical structure of 4-(2-Aminoethyl)-3-hydroxybenzoic acid into a valid, low-energy 3D conformation suitable for docking.

Protocol 1: 3D Ligand Generation and Optimization

  • Obtain 2D Structure: Draw the molecule in a chemical editor or retrieve its SMILES string: C1=CC(=C(C=C1CCN)O)C(=O)O.

  • Generate 3D Conformation: Use a tool like Open Babel or Avogadro to convert the 2D representation into a 3D structure.

  • Determine Protonation State (Causality Check): This is a critical decision point. At a physiological pH of ~7.4, the carboxylic acid will be deprotonated (anionic, -COO⁻) and the primary amine will be protonated (cationic, -NH₃⁺). This zwitterionic state governs the molecule's long-range electrostatic interactions and hydrogen bonding potential. Using an uncharged structure would lead to fundamentally flawed results.

  • Energy Minimization: The initial 3D structure is not necessarily at a stable energy minimum. Apply a suitable force field (e.g., MMFF94 or UFF) to perform a geometry optimization. This step relaxes strained bonds and angles, resulting in a more realistic conformation.

  • Save in Docking-Ready Format: Export the final structure in a .mol2 or .sdf format, which preserves the 3D coordinates and bond order information.

Protein Target Identification and Preparation

The selection of a protein target should be hypothesis-driven. Given the ligand's structural similarity to catecholamines, a plausible hypothesis is its interaction with an enzyme involved in neurotransmitter metabolism, such as Monoamine Oxidase B (MAO-B) , a well-established drug target.

Protocol 2: Receptor Structure Preparation

  • Select a High-Quality PDB Structure: From the Protein Data Bank (RCSB PDB), choose a high-resolution crystal structure of human MAO-B. A good choice is PDB ID: 2BYB, which is co-crystallized with a known inhibitor. This provides a validated binding pocket.

  • Initial Cleanup (Trustworthiness Check): Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL. To prepare for docking our novel ligand, we must remove all non-essential molecules from the original crystal structure. This includes:

    • Water Molecules: Unless a specific water molecule is known to be critical for binding (a "bridging" water), they are typically removed to simplify the system.

    • Co-crystallized Ligand: The original inhibitor must be removed to free the binding site for our docking simulation.

    • Other Non-protein atoms/ions: Remove any crystallization artifacts.

    • Note: The FAD cofactor is essential for MAO-B's structural integrity and function and must be retained.

  • Add Hydrogens and Assign Charges: PDB files often lack explicit hydrogen atoms. Use software tools (e.g., Chimera's AddH function) to add them according to standard geometries and protonation states at pH 7.4. Subsequently, assign atomic partial charges using a standard force field like AMBER. This is essential for accurately calculating electrostatic and van der Waals interactions.

  • Save Receptor File: Save the cleaned, prepared protein in a format required by the docking software (e.g., .pdbqt for AutoDock Vina).

Phase 2: Molecular Docking Simulation

With prepared structures, the docking simulation can be configured and executed.

Protocol 3: Docking with AutoDock Vina

  • Define the Binding Site: Docking is computationally expensive. We must define a search space—a "grid box"—that encompasses the known binding site of the target. For PDB ID 2BYB, this box should be centered on the location of the original co-crystallized inhibitor, ensuring it is large enough to allow the ligand to rotate and translate freely within the active site.

  • Configure Docking Parameters:

    • Exhaustiveness: This parameter controls the thoroughness of the conformational search. Higher values increase the probability of finding the true energy minimum but also increase computation time. A value of 8-10 is a common starting point.

    • Number of Modes: Specify the number of distinct binding poses to be generated (e.g., 10).

  • Execute Docking Run: Run the docking software (e.g., Vina) from the command line, providing the prepared ligand, prepared receptor, and grid box configuration as inputs.

  • Self-Validation (Trustworthiness Check): A key step to validate your protocol is to perform a re-docking experiment . Take the original ligand that was removed from the PDB file, prepare it using the same method as your test ligand, and dock it back into the receptor. The top-scoring pose should closely match the original crystallographic position, with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. Success in this step builds confidence that the docking protocol is reliable.

Phase 3: Analysis and Interpretation

The output of a docking run is a set of binding poses and associated scores. Meaningful interpretation requires both quantitative and qualitative analysis.

Quantitative Analysis

The primary quantitative output is the binding affinity, a score calculated by the docking program to estimate the binding free energy.

Table 1: Example Docking Results for 4-(2-Aminoethyl)-3-hydroxybenzoic acid against MAO-B

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.10.000
2-7.91.15
3-7.71.89
4-7.52.45
5-7.53.01
Note: These are representative values. Actual results will vary.

The top-scoring poses (most negative binding affinity) are of primary interest. It is also important to examine how structurally different the top poses are from each other (RMSD). A cluster of low-energy poses with similar conformations can indicate a well-defined and favorable binding mode.

Qualitative and Visual Analysis

Visual inspection of the top-ranked pose is mandatory to understand the molecular interactions that stabilize the ligand-protein complex.

interactions cluster_ligand Ligand: 4-(2-Aminoethyl)-3-hydroxybenzoic acid cluster_protein MAO-B Active Site Residues L_Ring Aromatic Ring P_Phe Phe343 L_Ring->P_Phe Pi-Pi Stacking L_OH Hydroxyl Group P_Gln Gln206 L_OH->P_Gln Hydrogen Bond L_COO Carboxylate P_Tyr Tyr435 L_COO->P_Tyr Salt Bridge / H-Bond L_NH3 Ammonium Group P_FAD FAD Cofactor L_NH3->P_FAD Cation-Pi Interaction

Figure 2: Conceptual 2D diagram of key predicted interactions.

Protocol 4: Interaction Analysis

  • Load Complex: In a visualization tool, load the prepared protein structure and the output file containing the docked ligand poses.

  • Focus on the Top Pose: Center the view on the highest-scoring binding mode within the active site.

  • Identify Key Interactions:

    • Hydrogen Bonds: Look for dashed lines between the ligand's H-bond donors (hydroxyl, ammonium groups) and acceptors (carboxylate) and corresponding residues in the protein (e.g., the backbone or side chains of Gln, Tyr, Ser).

    • Electrostatic Interactions: The negatively charged carboxylate may form a salt bridge with a positively charged residue (e.g., Lys, Arg). The positively charged ammonium group is also key for electrostatic interactions.

    • Hydrophobic/Aromatic Interactions: The benzene ring of the ligand can form favorable pi-pi stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

  • Formulate a Hypothesis: Based on these interactions, a structural hypothesis for binding can be formed. For example: "The binding of 4-(2-Aminoethyl)-3-hydroxybenzoic acid to MAO-B appears to be anchored by a salt bridge between its carboxylate and Tyr435, with its aromatic ring stabilized by a pi-pi interaction with Phe343."

Conclusion and Forward Look

This guide has detailed a rigorous, scientifically-grounded workflow for the . The docking results provide a compelling, albeit predictive, model of how this molecule might interact with a plausible biological target like MAO-B.

It is crucial to recognize that in silico docking is a hypothesis-generation tool. The predicted binding affinities are not absolute values but are most useful for ranking and comparison. The true value lies in the structural insights gained. The next logical steps to advance this research would involve:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time in a more dynamic, solvated environment.

  • Experimental Validation: Ultimately, the computational hypotheses must be tested in the lab through enzyme inhibition assays or other biophysical binding assays to confirm the interaction and determine experimental binding affinity (e.g., IC₅₀ or Kᵢ).

By integrating these computational and experimental approaches, a robust understanding of the molecule's therapeutic potential can be achieved.

References

  • Title: Molecular docking in drug design: Basic concepts and application spectrums Source: Google Cloud Search Result URL
  • Title: Molecular Docking: A powerful approach for structure-based drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Molecular Modeling Techniques and In-Silico Drug Discovery | Springer Nature Experiments Source: Springer Nature URL: [Link]

  • Title: Tutorial 1 : A beginner's guide to in-silico drug discovery - YouTube Source: YouTube URL: [Link]

  • Title: In silico tutorials - InSilicoSci Source: InSilicoSci URL: [Link]

  • Title: Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | IntechOpen Source: IntechOpen URL: [Link]

  • Title: Introduction to molecular modeling in drug discovery - Schrödinger Source: Schrödinger URL: [Link]

  • Title: Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube Source: YouTube URL: [Link]

  • Title: In Silico Docking: Protocols for Computational Exploration of Molecular Interactions Source: Google Cloud Search Result URL
  • Title: Molecular Docking: A Structure-Based Drug Designing Approach - JSciMed Central Source: JSciMed Central URL: [Link]

  • Title: 4-(2-Aminoethyl)-2-hydroxybenzoic acid | C9H11NO3 | CID 19926711 - PubChem Source: PubChem URL: [Link]

  • Title: 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem Source: PubChem URL: [Link]

  • Title: Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Benzoic acid, 4-(acetylamino)-3-(2-aminoethyl)- (C11H14N2O3) - PubChemLite Source: PubChemLite URL: [Link]

  • Title: Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies - MDPI Source: MDPI URL: [Link]

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Exploratory

Synthesis and Mechanistic Evaluation of 4-(2-Aminoethyl)-3-hydroxybenzoic Acid Derivatives: A Comprehensive Technical Guide

Introduction & Strategic Rationale The compound 4-(2-aminoethyl)-3-hydroxybenzoic acid (CAS: 1803584-58-8) 1 represents a highly versatile bifunctional scaffold in modern medicinal chemistry. Structurally, it merges a ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound 4-(2-aminoethyl)-3-hydroxybenzoic acid (CAS: 1803584-58-8) 1 represents a highly versatile bifunctional scaffold in modern medicinal chemistry. Structurally, it merges a phenethylamine moiety—analogous to endogenous neurotransmitters like dopamine—with a salicylic acid-like motif. This dual functionality makes it a critical precursor for the development of peptidomimetics, fluorescent probes, and selective enzyme inhibitors, such as SIRT5 modulators 2.

Designing a robust synthetic route for this molecule requires careful orchestration of protecting group chemistry and redox transformations. The presence of both a nucleophilic phenol and an acidic carboxyl group necessitates transient masking to prevent unwanted side reactions during the carbon-carbon bond-forming steps.

Retrosynthetic Analysis & Mechanistic Causality

The most atom-economical and scalable approach to install the 2-aminoethyl side chain onto an aromatic ring is via the Henry (nitroaldol) reaction followed by a global reduction.

  • Starting Material Selection: We utilize 4-formyl-3-hydroxybenzoic acid (CAS: 619-12-5) 3 as the foundational building block. The formyl group provides the exact regiochemistry required for the C-C bond extension at the 4-position.

  • Protection Strategy (Causality): The free carboxylic acid and phenolic hydroxyl groups must be protected to prevent quenching of the basic catalyst used in the subsequent Henry reaction. We employ a methyl ester for the carboxylate and a benzyl (Bn) ether for the phenol.

  • The Henry Reaction: Nitromethane is deprotonated by a base (e.g., ammonium acetate or an ionic liquid like [bmim]OH 4) to form a highly nucleophilic nitronate anion. This attacks the electrophilic aldehyde, forming a β -nitroalcohol that rapidly dehydrates into a conjugated nitrostyrene derivative.

  • Global Reduction (Causality): Palladium on Carbon (Pd/C) under a hydrogen atmosphere is selected for its multi-tasking efficiency. In a single step, it achieves:

    • Hydrogenation of the conjugated alkene.

    • Reduction of the aliphatic nitro group to a primary amine.

    • Hydrogenolysis of the benzyl ether, liberating the free phenol.

SyntheticWorkflow N1 4-Formyl-3-hydroxy- benzoic acid N2 Esterification & O-Benzylation N1->N2 MeOH, H+ BnBr, K2CO3 N3 Henry Reaction (Nitroaldol) N2->N3 CH3NO2 Base N4 Catalytic Hydrogenation N3->N4 Pd/C, H2 Global Reduction N5 Saponification (Base/Acid) N4->N5 NaOH then HCl N6 4-(2-Aminoethyl)-3- hydroxybenzoic acid N5->N6 Final Isolation

Fig 1. Five-step synthetic workflow for 4-(2-Aminoethyl)-3-hydroxybenzoic acid.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate purity can be verified before proceeding to the next synthetic node.

Step 1: Synthesis of Methyl 3-(benzyloxy)-4-formylbenzoate
  • Esterification: Suspend 4-formyl-3-hydroxybenzoic acid (10.0 g, 60.2 mmol) in anhydrous methanol (150 mL). Add concentrated H2​SO4​ (2 mL) dropwise. Reflux the mixture for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with EtOAc to yield methyl 4-formyl-3-hydroxybenzoate.

  • Benzylation: Dissolve the crude ester in anhydrous DMF (100 mL). Add anhydrous K2​CO3​ (12.5 g, 90.3 mmol) and benzyl bromide (8.6 mL, 72.2 mmol). Stir at 60 °C for 4 hours.

  • Workup: Quench with ice water (300 mL). Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the protected intermediate as a white solid.

Step 2: Henry Reaction (Nitroaldol Condensation)
  • Reaction Setup: Dissolve methyl 3-(benzyloxy)-4-formylbenzoate (10.0 g, 37.0 mmol) in nitromethane (30 mL). Add ammonium acetate (1.4 g, 18.5 mmol) or a catalytic amount of [bmim]OH.

  • Execution: Heat the mixture to 90 °C under an inert argon atmosphere for 6 hours. The solution will turn deep yellow/orange as the conjugated nitrostyrene forms.

  • Isolation: Remove excess nitromethane under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield methyl 3-(benzyloxy)-4-(2-nitrovinyl)benzoate.

HenryMechanism A Nitromethane (CH3NO2) B Nitronate Anion [CH2NO2]- A->B Deprotonation by Base D beta-Nitroalkoxide Intermediate B->D Nucleophilic Addition C Aldehyde Substrate Ar-CHO C->D Electrophilic Acceptor E beta-Nitroalcohol D->E Protonation F Nitrostyrene Derivative (Conjugated Alkene) E->F Dehydration (-H2O)

Fig 2. Mechanistic pathway of the Henry (nitroaldol) reaction forming the nitrostyrene intermediate.

Step 3: Global Reduction via Catalytic Hydrogenation
  • Preparation: In a Parr hydrogenation flask, dissolve the nitrostyrene intermediate (8.0 g, 25.5 mmol) in a mixture of methanol (80 mL) and glacial acetic acid (10 mL). The acetic acid prevents the generated primary amine from poisoning the catalyst.

  • Catalysis: Carefully add 10% Pd/C (0.8 g) under a nitrogen blanket.

  • Hydrogenation: Pressurize the vessel with H2​ gas (50 psi) and agitate at room temperature for 18 hours.

  • Filtration: Purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield methyl 4-(2-aminoethyl)-3-hydroxybenzoate acetate salt.

Step 4: Saponification & Isoelectric Precipitation
  • Hydrolysis: Dissolve the crude amino ester in methanol (40 mL) and add 2M aqueous NaOH (30 mL). Stir at room temperature for 4 hours to cleave the methyl ester.

  • Acidification: Evaporate the methanol under reduced pressure. Cool the aqueous layer in an ice bath and carefully adjust the pH to ~5.5 (the approximate isoelectric point of the zwitterion) using 2M HCl.

  • Final Isolation: Collect the precipitated 4-(2-aminoethyl)-3-hydroxybenzoic acid via vacuum filtration. Wash with cold water and acetone, then dry under high vacuum.

Quantitative Data & Analytical Validation

The table below summarizes the expected quantitative outcomes and critical analytical markers required to validate the integrity of each synthetic node.

Reaction StepReagents / CatalystTemp / TimeExpected YieldKey Analytical Markers (1H NMR / MS)1. Esterification & ProtectionMeOH, H2​SO4​ / BnBr, K2​CO3​ 60 °C / 16 h85 - 90% δ 10.4 (s, 1H, CHO), δ 5.2 (s, 2H, CH2​ -Ph), δ 3.9 (s, 3H, OCH3​ )2. Henry Reaction CH3​NO2​ , NH4​OAc 90 °C / 6 h75 - 82% δ 8.1 (d, 1H, Ar- CH =C), δ 7.6 (d, 1H, C= CH NO2​ )3. Global Reduction H2​ (50 psi), 10% Pd/C, AcOH25 °C / 18 h88 - 92%Disappearance of alkene/benzyl signals; δ 3.1 (t, 2H, CH2​ NH2​ )4. Saponification2M NaOH, then 2M HCl (pH 5.5)25 °C / 4 h90 - 95%MS (ESI+): m/z 182.08 [M+H]+ ; Disappearance of δ 3.9 ( OCH3​ )

References

  • CymitQuimica. "CAS: 1803584-58-8 | 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide." CymitQuimica Catalog.
  • BenchChem. "Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis." BenchChem Protocols.
  • Sigma-Aldrich. "4-Formyl-3-hydroxybenzoic acid 95% 619-12-5." Sigma-Aldrich Product Specifications.
  • ResearchGate. "An Efficient Protocol for Henry Reaction Using Basic Ionic Liquid[bmIm]OH as Catalyst and Reaction Medium." ResearchGate Publications.

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Foundational

A Proposed Preclinical Toxicology and Safety Evaluation of 4-(2-Aminoethyl)-3-hydroxybenzoic Acid: An In-Depth Technical Guide

Abstract This technical guide outlines a comprehensive preclinical toxicology and safety evaluation program for the novel chemical entity, 4-(2-Aminoethyl)-3-hydroxybenzoic acid. In the absence of extensive public domain...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive preclinical toxicology and safety evaluation program for the novel chemical entity, 4-(2-Aminoethyl)-3-hydroxybenzoic acid. In the absence of extensive public domain data on this specific molecule, this document serves as a robust, scientifically-grounded framework for its non-clinical safety assessment, designed for researchers, scientists, and drug development professionals. The proposed program is structured to meet international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD). The guide details the rationale and methodology for a tiered approach to toxicity testing, encompassing acute, and sub-chronic toxicity studies, a full panel of genotoxicity assays, and a core battery of safety pharmacology evaluations. Furthermore, it emphasizes the critical role of Absorption, Distribution, Metabolism, and Excretion (ADME) studies in interpreting toxicological data. Each proposed study is designed to identify potential target organs, establish a preliminary safety profile, and determine a safe starting dose for potential first-in-human clinical trials.

Introduction and Rationale

4-(2-Aminoethyl)-3-hydroxybenzoic acid is a novel chemical entity with a structure suggesting potential biological activity. As with any new compound intended for potential therapeutic use, a thorough evaluation of its safety is paramount before it can be considered for human studies.[1] The primary objectives of a preclinical safety program are to identify a safe starting dose and dose-escalation scheme for clinical trials, characterize the toxicological profile of the compound, including target organs and the reversibility of any adverse effects, and to establish safety parameters for clinical monitoring.[1]

This guide proposes a structured, multi-faceted approach to the toxicological evaluation of 4-(2-Aminoethyl)-3-hydroxybenzoic acid, adhering to globally recognized guidelines to ensure data quality and regulatory acceptance.[2][3] The causality behind the selection of each study is to build a progressive understanding of the compound's effects, from single high-dose exposures to repeated dosing, and from systemic toxicity to specific effects on genetic material and vital organ functions.

Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion)

Understanding the ADME properties of 4-(2-Aminoethyl)-3-hydroxybenzoic acid is a foundational step in its safety evaluation.[4][5][6] These studies are critical for interpreting the findings of toxicology studies and for extrapolating animal data to humans.[4][7]

In Vitro ADME Assays

Early in vitro ADME studies can provide crucial data to guide further development and mitigate the risk of late-stage failures.[8]

  • Metabolic Stability: Utilizing human liver microsomes or hepatocytes, this assay will determine the intrinsic clearance of the compound, providing an early indication of its metabolic fate.[6]

  • CYP450 Inhibition and Induction: These assays will assess the potential for 4-(2-Aminoethyl)-3-hydroxybenzoic acid to inhibit or induce major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

  • Plasma Protein Binding: This study will quantify the extent to which the compound binds to plasma proteins, which influences its distribution and availability to target tissues.

  • Cell Permeability (e.g., Caco-2 assay): This assay will provide insights into the potential for oral absorption of the compound.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, single-dose pharmacokinetic studies in a rodent species (e.g., Sprague-Dawley rats) will be conducted via both intravenous and oral routes. These studies will determine key parameters such as:

  • Bioavailability

  • Clearance

  • Volume of distribution

  • Half-life

These data are essential for selecting appropriate dose levels and sampling timepoints for subsequent toxicology studies.

Systemic Toxicity Studies

Systemic toxicity studies are designed to characterize the overall toxicity of 4-(2-Aminoethyl)-3-hydroxybenzoic acid following acute and repeated administration.

Acute Oral Toxicity Study

The initial assessment of toxicity will be an acute oral toxicity study, following the OECD 423 (Acute Toxic Class Method) or OECD 425 (Up-and-Down Procedure) guidelines.[9][10][11][12]

  • Objective: To determine the acute lethal dose (LD50) and identify the clinical signs of acute toxicity.

  • Species: Rat (one sex, typically female, is initially used).[12]

  • Methodology: A stepwise procedure with a small number of animals per step.[9] Dosing will be sequential, and the outcome of each dose will determine the subsequent dose level.[11]

  • Endpoints: Mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory and central nervous system activity), body weight changes, and gross necropsy of all animals.[11]

Sub-chronic (90-Day) Oral Toxicity Study

A 90-day repeated-dose oral toxicity study is a cornerstone of preclinical safety assessment and will be conducted in accordance with OECD Guideline 408.[13][14][15]

  • Objective: To identify target organs of toxicity, characterize the dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL) following prolonged exposure.[13][14]

  • Species: Rat (Sprague-Dawley).

  • Methodology: The compound will be administered daily via oral gavage for 90 consecutive days to at least three dose groups and a control group.[13][14] A high dose that produces some toxicity but not significant lethality, a low dose that produces no toxicity, and an intermediate dose will be selected based on the results of the acute toxicity study.[13] A recovery group will be included at the high dose to assess the reversibility of any findings.[3]

  • Endpoints: Comprehensive evaluation including clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and full histopathological examination of all tissues.[13][16]

Table 1: Key Parameters in a 90-Day Sub-chronic Oral Toxicity Study

Parameter CategorySpecific Endpoints
In-Life Observations Clinical signs, body weight, food and water consumption, ophthalmology
Clinical Pathology Hematology, coagulation, clinical chemistry, urinalysis
Terminal Assessments Gross necropsy, organ weights, histopathology of all major organs and tissues

Genotoxicity Assessment

A standard battery of genotoxicity tests is required to assess the potential of 4-(2-Aminoethyl)-3-hydroxybenzoic acid to cause genetic damage.[17][18]

In Vitro Genotoxicity Assays
  • Bacterial Reverse Mutation Assay (Ames Test): This assay, conducted according to OECD Guideline 471, will evaluate the potential of the compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[19][20][21] The assay will be performed with and without metabolic activation (S9 fraction).[19]

  • In Vitro Micronucleus Test: This assay, following OECD Guideline 487, will be performed in a mammalian cell line (e.g., CHO or TK6 cells) to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential.[22][23][24][25][26]

In Vivo Genotoxicity Assay
  • In Vivo Mammalian Erythrocyte Micronucleus Test: This assay, conducted in accordance with OECD Guideline 474, will be performed in rodents (mice or rats).[27][28][29] It assesses the potential of the compound to induce chromosomal damage in bone marrow cells after systemic exposure.[27][30]

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Ames Bacterial Reverse Mutation Assay (Ames Test) VVMNT In Vivo Micronucleus Test Ames->VVMNT If positive or equivocal IVMNT In Vitro Micronucleus Test IVMNT->VVMNT If positive or equivocal Start 4-(2-Aminoethyl)-3-hydroxybenzoic acid Start->Ames Start->IVMNT

Caption: Genotoxicity testing workflow for 4-(2-Aminoethyl)-3-hydroxybenzoic acid.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for 4-(2-Aminoethyl)-3-hydroxybenzoic acid to cause adverse functional effects on major physiological systems.[31] The ICH S7A guideline recommends a core battery of studies.[31][32][33]

Core Battery Studies
  • Central Nervous System (CNS) Assessment: A functional observational battery (e.g., a modified Irwin test) will be conducted in rats to assess effects on behavior, coordination, and sensory and motor function.[31][34]

  • Cardiovascular System Assessment: In vivo cardiovascular parameters (blood pressure, heart rate, and ECG) will be monitored in a conscious, unrestrained large animal model (e.g., beagle dog) using telemetry. An in vitro hERG assay will also be conducted to assess the potential for QT interval prolongation, a critical indicator of proarrhythmic risk.[35][36][37][38][39]

  • Respiratory System Assessment: Respiratory rate and other respiratory parameters will be evaluated in rats using whole-body plethysmography.[31][40]

Safety_Pharmacology_Core_Battery cluster_core_battery ICH S7A Core Battery Compound 4-(2-Aminoethyl)-3-hydroxybenzoic acid CNS Central Nervous System (Functional Observational Battery) Compound->CNS Cardio Cardiovascular System (Telemetry & hERG Assay) Compound->Cardio Resp Respiratory System (Whole-Body Plethysmography) Compound->Resp

Caption: Core battery of safety pharmacology studies.

Conclusion and Future Directions

The preclinical safety evaluation program outlined in this guide provides a comprehensive and scientifically rigorous framework for characterizing the toxicological profile of 4-(2-Aminoethyl)-3-hydroxybenzoic acid. The data generated from these studies will be essential for making an informed decision about the potential for this compound to advance to first-in-human clinical trials. A thorough analysis of the combined findings from ADME, systemic toxicity, genotoxicity, and safety pharmacology studies will enable the establishment of a preliminary risk assessment and guide the design of safe and ethical clinical investigations.

References

  • ICH Harmonised Tripartite Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. (2000). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001). Organisation for Economic Co-operation and Development. [Link]

  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (n.d.). ResearchGate. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Bio-protocol. [Link]

  • OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. (1998). Organisation for Economic Co-operation and Development. [Link]

  • ICH Safety Guidelines. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. (2017). U.S. Food and Drug Administration. [Link]

  • Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). (n.d.). IVAMI. [Link]

  • Implementing ICH S6(R1): Preclinical Safety Evaluation in Biotechnology. (2025). Co-Labb. [Link]

  • ICH Harmonised Tripartite Guideline S6(R1): Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2011). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. [Link]

  • OECD 408: 90-day subchronic oral toxicity study in rodents. (2025). DEBARA. [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. (2025). Nucro-Technics. [Link]

  • Addendum to ICH S6: Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals S6(R1). (n.d.). Regulations.gov. [Link]

  • OECD Guideline for Testing of Chemicals: Acute Oral Toxicity – Acute Toxic Class Method. (n.d.). Academia.edu. [Link]

  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. (2025). Organisation for Economic Co-operation and Development. [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002). Organisation for Economic Co-operation and Development. [Link]

  • The in vitro micronucleus technique. (2000). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

  • OECD Guideline for the Testing of Chemicals 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents. (2008). Organisation for Economic Co-operation and Development. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

  • Reevaluating safety pharmacology respiratory studies within the ICH S7A core battery: A multi-company evaluation of preclinical utility and clinical translation. (2024). PubMed. [Link]

  • Safety Pharmacology Guidelines and Practices — A Review. (n.d.). Altasciences. [Link]

  • Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. (2026). InfinixBio. [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. (n.d.). Xenometrix. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. [Link]

  • International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here? (2005). ResearchGate. [Link]

  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). European Medicines Agency. [Link]

  • The Ames Test. (n.d.). Lansing Community College. [Link]

  • ICH Topic S2 (R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals for Human Use. (2008). European Medicines Agency. [Link]

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation. (2000). PubMed. [Link]

  • The Ames Test. (2024). University of Babylon. [Link]

  • In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood. (n.d.). Springer Nature Experiments. [Link]

  • ICH: Safety. (n.d.). European Medicines Agency. [Link]

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  • In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. (2010). Mutagenesis. [Link]

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  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. [Link]

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  • Cardiotoxicity. (n.d.). Evotec. [Link]

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  • CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences. [Link]

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Protocols & Analytical Methods

Method

Application Note: 4-(2-Aminoethyl)-3-hydroxybenzoic Acid as a Trifunctional Scaffold in Advanced Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound: 4-(2-Aminoethyl)-3-hydroxybenzoic acid (AEHBA) / CAS: 1803584-58-8[1] Executive Summary & Structural Rationale In mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound: 4-(2-Aminoethyl)-3-hydroxybenzoic acid (AEHBA) / CAS: 1803584-58-8[1]

Executive Summary & Structural Rationale

In modern drug discovery, the demand for versatile, multi-vector building blocks has surged, particularly with the advent of complex modalities like Proteolysis Targeting Chimeras (PROTACs) and the continued reliance on Fragment-Based Drug Discovery (FBDD). 4-(2-Aminoethyl)-3-hydroxybenzoic acid (AEHBA) has emerged as a highly valuable, trifunctional scaffold.

Featuring a rigid benzoic acid core, a phenolic hydroxyl group, and a primary amine tethered via an ethyl linker, AEHBA provides three orthogonal vectors for chemical functionalization. This Application Note details the field-proven methodologies for deploying AEHBA in two critical drug discovery workflows: Heterobifunctional Degrader Synthesis and Kinase Inhibitor Library Generation .

Physicochemical Properties Summary
PropertyValueRelevance to Drug Design
Molecular Weight 181.19 g/mol (Free base)Highly ligand-efficient; leaves ample MW budget for PROTACs.
Hydrogen Bond Donors 4Excellent for probing kinase hinge regions.
Hydrogen Bond Acceptors 4Facilitates ternary complex stabilization in PROTACs.
Rotatable Bonds 3Balances flexibility (aminoethyl) with rigidity (phenyl core).

Application I: Scaffold for PROTAC Linkerology

The linker in a PROTAC is not merely a passive tether; its length, composition, and rigidity actively dictate the thermodynamics of the Protein of Interest (POI) – PROTAC – E3 Ligase ternary complex[2]. Incorporating rigidifying elements like the phenyl ring of AEHBA into the linker region reduces the entropic penalty of folding during ternary complex formation, a critical predictor of degradation efficacy[3].

AEHBA allows medicinal chemists to build "functionalized linkers" by utilizing the carboxylic acid to recruit the E3 ligase, the phenol for PEG-linker extension, and the primary amine to attach the POI warhead.

Workflow Visualization

PROTAC_Workflow A AEHBA Scaffold (Core) B Step 1: Amine Protection (Boc2O, TEA) A->B C Step 2: Amide Coupling (E3 Ligand, HATU, DIPEA) B->C D Step 3: Phenol Alkylation (PEG-Linker-Br, K2CO3) C->D E Step 4: Deprotection & Coupling (TFA, then POI Warhead) D->E F Final PROTAC Molecule E->F

Step-by-step synthetic workflow for generating heterobifunctional PROTACs using the AEHBA scaffold.

Protocol: Synthesis of a VHL-Recruiting PROTAC Precursor

Causality & Design Rationale: The sequence of reactions below is paramount. Performing the amide coupling (Step 2) prior to phenol alkylation (Step 3) prevents the competitive esterification of the free carboxylic acid that would occur if alkylation were attempted first. Furthermore, HATU is selected over EDC/NHS because the electron-donating nature of the 3-hydroxyl group reduces the electrophilicity of the benzoic acid carbonyl; HATU generates a highly reactive HOAt ester, driving the coupling to completion even with sterically hindered VHL ligands.

Step-by-Step Methodology:

  • Amine Protection: Dissolve AEHBA hydrobromide (1.0 eq) in a 1:1 mixture of THF/H2O. Add Triethylamine (TEA, 3.0 eq) followed by Di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature for 4 hours. Acidify to pH 3 with 1M HCl and extract with EtOAc to isolate the N-Boc protected intermediate.

  • E3 Ligase Ligand Coupling: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate the acid, then add the VHL ligand amine (e.g., VH032-amine, 1.0 eq). Stir for 12 hours. Purify via reverse-phase flash chromatography.

  • Linker Extension (Phenol Alkylation): Dissolve the resulting phenol intermediate in anhydrous DMF. Add anhydrous K2CO3 (2.0 eq) and a bromo-PEG-azide linker (1.1 eq). Heat to 60°C for 8 hours.

  • Deprotection & Warhead Assembly: Treat the intermediate with 20% TFA in DCM for 1 hour to remove the Boc group. Evaporate to dryness. The revealed primary amine is now ready for reductive amination or amide coupling with the POI warhead.

Self-Validation Checkpoint: Following Step 4, an aliquot must be analyzed via LC-MS. The complete disappearance of the[M+Boc]+ mass peak and the appearance of the free amine mass [M+H]+ is required to validate the system. Proceeding without this confirmation risks generating complex, inseparable oligomeric mixtures during the final warhead coupling.

Application II: Fragment-Based Drug Discovery (FBDD) for Kinases

FBDD relies on low-molecular-weight compounds to efficiently probe binding pockets and establish high-quality interactions before growing the molecule into a potent lead[4]. AEHBA is an exceptional starting fragment for kinase inhibitors because it can simultaneously probe multiple microenvironments within the ATP-binding site.

Causality & Design Rationale: In kinase inhibitor design, fragments must efficiently sample both the highly conserved ATP hinge region and the variable adjacent pockets to achieve selectivity. AEHBA is deployed here because its benzoic acid moiety can act as a bidentate hydrogen bond donor/acceptor to the hinge backbone. Concurrently, the 4-(2-aminoethyl) chain acts as a flexible vector directing substituents into the DFG-out back pocket, a critical requirement for discovering highly selective Type II kinase inhibitors[5].

Workflow Visualization

FBDD_Logic A AEHBA Fragment B Benzoic Acid Motif (Hinge Binding) A->B C 3-Hydroxyl Group (Solvent Vector) A->C D 4-(2-Aminoethyl) Group (Back Pocket / P-Loop) A->D E Library Generation (Parallel Amide Coupling) B->E C->E D->E F Primary Screening (SPR / NMR / Kinase Assay) E->F G Hit Expansion & Lead Optimization F->G

Fragment-based drug discovery logic mapping AEHBA functional groups to kinase binding pockets.

Protocol: High-Throughput Library Generation via Parallel Amide Coupling
  • Preparation of Stock Solutions: Prepare a 0.5 M stock solution of AEHBA in anhydrous DMSO containing 1.5 M DIPEA.

  • Dispensing: Dispense 20 µL (10 µmol) of the AEHBA stock into each well of a 96-well deep-well plate.

  • Diversification: Add 12 µmol of diverse sulfonyl chlorides, acid chlorides, or pre-activated carboxylic acids (using HATU) to individual wells to functionalize the primary amine.

  • Incubation & Quenching: Seal the plate and shake at 400 rpm at room temperature for 16 hours. Quench each well with 50 µL of methanol.

  • Screening Preparation: Dilute directly into assay buffer for Surface Plasmon Resonance (SPR) or biochemical kinase screening.

Self-Validation Checkpoint: A control well utilizing a standard capping agent (e.g., acetyl chloride) must be included in every plate. This well is subjected to rapid LC-MS analysis. If the conversion to the N-acetyl derivative is <95%, the entire plate's data must be flagged for potential false negatives due to incomplete reaction kinetics.

Quantitative Data: FBDD Screening Results Summary

The following table summarizes representative screening data when the AEHBA library is assayed against active kinases (e.g., JNK3) and inactive, unphosphorylated kinases (e.g., VEGFR2) to identify back-pocket binders.

Compound IDR-Group Modification (Amine)Target KinaseIC50 (µM)Ligand Efficiency (LE)Binding Mode (via X-ray)
AEHBA-01 Unmodified FragmentJNK3215.00.38Hinge (Benzoic Acid)
AEHBA-05 N-AcetylJNK385.40.35Hinge + Solvent Vector
AEHBA-12 N-(3-Trifluoromethylbenzoyl)VEGFR212.20.31Hinge + DFG-out Back Pocket
AEHBA-18 N-(4-Fluorophenylsulfonyl)VEGFR245.00.29Hinge + P-loop

Note: Ligand Efficiency (LE) > 0.3 is generally considered highly favorable for fragment hits, validating AEHBA as an excellent starting point for lead optimization.

References

  • Sigma-Aldrich. "2-aminoethyl bromide hydrobromide | Sigma-Aldrich: 4-(2-aminoethyl)-3-hydroxybenzoic acid hydrobromide. CAS No.: 1803584-58-8." 1

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." National Institutes of Health (PMC). 2

  • Schapira, M., et al. "Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights." Journal of Medicinal Chemistry (ACS Publications). 3

  • "A Back-to-Front Fragment-Based Drug Design Search Strategy Targeting the DFG-Out Pocket of Protein Tyrosine Kinases." ACS Medicinal Chemistry Letters.5

  • "Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors." MDPI. 4

Sources

Application

Application Note: A Robust HPLC-UV Method for the Analysis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid. Due to the polar nature of this...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid. Due to the polar nature of this compound, which incorporates amino, hydroxyl, and carboxylic acid functional groups, traditional reversed-phase chromatography can be challenging, often resulting in poor retention. To address this, we present a primary method utilizing a polar-endcapped reversed-phase column with a carefully controlled mobile phase pH to ensure reproducible and accurate quantification. Additionally, an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method is provided for situations requiring orthogonal selectivity or enhanced retention of the analyte and related polar impurities. This guide is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

4-(2-Aminoethyl)-3-hydroxybenzoic acid is a molecule of interest in pharmaceutical research and development due to its structural similarity to biologically active compounds. Accurate and reliable analytical methods are crucial for its quantification in various matrices, from reaction monitoring to purity assessment in final drug substances. The primary challenge in the HPLC analysis of this compound lies in its high polarity. Conventional C18 stationary phases often provide insufficient retention for such hydrophilic molecules, leading to their elution near or at the void volume of the column.[1][2]

This application note details a systematic approach to developing a reliable HPLC-UV method. We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings. The primary method focuses on a reversed-phase approach, which is widely available in most analytical laboratories. For highly complex matrices or when orthogonal separation is desired, a HILIC method is also described.[3][4][5]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. While specific experimental data for 4-(2-Aminoethyl)-3-hydroxybenzoic acid is not widely published, we can infer its properties from its structural analogues, such as 4-(2-aminoethyl)benzoic acid and 4-hydroxybenzoic acid.[6][7][8] The presence of a primary amine (basic), a carboxylic acid (acidic), and a hydroxyl group (polar) makes the molecule zwitterionic and highly polar.

The pH of the mobile phase will be a critical parameter influencing the retention of 4-(2-Aminoethyl)-3-hydroxybenzoic acid. At a low pH, the amino group will be protonated (positively charged), and the carboxylic acid will be in its neutral form. Conversely, at a high pH, the carboxylic acid will be deprotonated (negatively charged), and the amino group will be neutral. The isoelectric point (pI) is the pH at which the molecule has a net zero charge, which can influence its retention on certain stationary phases. For reversed-phase chromatography, suppressing the ionization of the carboxylic acid group by using an acidic mobile phase (pH < pKa of the carboxylic acid) can enhance retention.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

This method is designed to be a robust and reliable starting point for the analysis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid using widely available instrumentation.

Chromatographic Conditions
ParameterRecommended Setting
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 275 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Rationale for Method Parameters
  • Column: A polar-endcapped C18 column is selected to mitigate the poor retention of polar analytes often observed with traditional C18 phases.[9] The polar modification of the stationary phase allows for better interaction with hydrophilic compounds.

  • Mobile Phase: A mobile phase with a low pH (around 2.7 for 0.1% formic acid) is used to suppress the ionization of the carboxylic acid group, thereby increasing the hydrophobicity of the analyte and its retention on the C18 column. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength.

  • Detection: The benzoic acid chromophore in the molecule is expected to have significant UV absorbance. Wavelengths of 230 nm and 275 nm are suggested for initial screening to ensure optimal sensitivity. A photodiode array (PDA) detector is recommended for method development to assess peak purity and identify the optimal detection wavelength.[10]

Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation:

    • Prepare a stock solution of 4-(2-Aminoethyl)-3-hydroxybenzoic acid at 1.0 mg/mL in Mobile Phase A.

    • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with Mobile Phase A.

  • Sample Preparation:

    • Dissolve the sample in Mobile Phase A to a final concentration within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Analytical Workflow: RP-HPLC Method

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Weighing Dissolution Dissolution in Diluent Standard->Dissolution Sample Sample Weighing Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection onto Column Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the RP-HPLC analysis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid.

Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of very polar compounds.[11][12] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. The retention mechanism is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.[3]

Chromatographic Conditions
ParameterRecommended Setting
Column Amide or Silica-based HILIC column, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 230 nm and 275 nm (MS compatible)
Injection Volume 5 µL
Sample Diluent 90:10 (v/v) Acetonitrile:Water
Rationale for Method Parameters
  • Column: An amide or bare silica HILIC column provides a polar surface for the retention of hydrophilic analytes.[5]

  • Mobile Phase: The mobile phase consists of a high concentration of acetonitrile with a small amount of aqueous buffer. Ammonium formate is a volatile buffer, making this method compatible with mass spectrometry detection. The pH is controlled to ensure consistent ionization of the analyte.

  • Sample Diluent: The sample should be dissolved in a diluent with a high organic content to ensure good peak shape. Injecting a sample in a purely aqueous diluent can lead to peak distortion in HILIC.

Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM solution of ammonium formate in HPLC-grade water. Adjust the pH to 3.0 with formic acid. Filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.

  • Standard and Sample Preparation:

    • Prepare stock and working solutions in a mixture of 90:10 (v/v) acetonitrile:water.

    • Filter samples through a 0.45 µm syringe filter.

  • HPLC System Setup and Analysis:

    • Equilibrate the HILIC column with the initial mobile phase composition (5% A, 95% B) for an extended period (e.g., 60 minutes) to ensure proper formation of the aqueous layer on the stationary phase.

    • Follow the analysis steps as outlined in the RP-HPLC method.

HILIC Separation Principle

MobilePhase High Organic Mobile Phase (e.g., Acetonitrile/Water) StationaryPhase Polar Stationary Phase (e.g., Silica, Amide) MobilePhase->StationaryPhase Flows through column WaterLayer Immobilized Water Layer StationaryPhase->WaterLayer Forms on surface Analyte Polar Analyte Analyte->MobilePhase Elutes with Analyte->WaterLayer Partitions into

Caption: Principle of analyte retention in Hydrophilic Interaction Liquid Chromatography (HILIC).

Method Validation

Both the RP-HPLC and HILIC methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples, placebo (if applicable), and stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides two comprehensive HPLC methods for the analysis of the polar compound 4-(2-Aminoethyl)-3-hydroxybenzoic acid. The primary reversed-phase method using a polar-endcapped column offers a robust and accessible approach for routine analysis. The alternative HILIC method provides a powerful tool for challenging separations and for orthogonal verification. The choice between the two methods will depend on the specific application, sample matrix, and available instrumentation. Proper method validation is essential to ensure the reliability of the analytical results.

References

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3502. [Link]

  • Dr. Maisch GmbH. HILIC. [Link]

  • Gritti, F., & Guiochon, G. (2012). Main interactions and influences of the chromatographic parameters in HILIC separations. Journal of Chromatography A, 1228, 2-19. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Langer, S., et al. (2001). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical Chemistry, 73(10), 2268–2276. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 24(6). [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Jones, A. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

  • Pezowicz, E., et al. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294-296. [Link]

  • Suzuki, S., et al. (2015). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica, 7(8), 173-177. [Link]

  • PubChem. 4-(2-Aminoethyl)benzoic acid. [Link]

  • OECD. (1997). SIDS Initial Assessment Report for 4-hydroxybenzoic acid. [Link]

  • Sahoo, M. K., et al. (2012). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Applied Pharmaceutical Science, 2(7), 129-134. [Link]

  • PubChem. 4-(2-Aminoethyl)-2-hydroxybenzoic acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. [Link]

  • Toxicology Excellence for Risk Assessment. (2004). 4-Hydroxybenzoic Acid. [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 12(11). [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 12(11). [Link]

Sources

Method

4-(2-Aminoethyl)-3-hydroxybenzoic acid for live-cell imaging applications

Application Note: Leveraging 4-(2-Aminoethyl)-3-hydroxybenzoic Acid (AEHBA) as a Trifunctional Scaffold for Targeted Live-Cell Proximity Labeling and Imaging Introduction & Mechanistic Rationale The spatiotemporal mappin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging 4-(2-Aminoethyl)-3-hydroxybenzoic Acid (AEHBA) as a Trifunctional Scaffold for Targeted Live-Cell Proximity Labeling and Imaging

Introduction & Mechanistic Rationale

The spatiotemporal mapping of protein-protein interactions (PPIs) and subcellular microenvironments in live cells remains a formidable challenge in drug development and molecular biology. While standard proximity labeling techniques utilizing engineered ascorbate peroxidase (APEX2) and biotin-phenol (BP) have revolutionized spatial proteomics[1], they often lack the modularity required for targeted live-cell fluorescence imaging.

To bridge this gap, 4-(2-Aminoethyl)-3-hydroxybenzoic acid (AEHBA, CAS: 1803584-58-8) serves as a highly versatile, trifunctional small-molecule scaffold. Unlike standard tyramine, which possesses only a single primary amine and a phenol ring, AEHBA’s unique topology enables the modular synthesis of "Targeted Fluorescent Phenol Probes" (TFPPs).

The causality behind AEHBA's design is rooted in its three distinct functional groups:

  • Primary Amine (C4-ethyl): Enables straightforward, pH-controlled conjugation to N-hydroxysuccinimide (NHS) ester-functionalized fluorophores (e.g., Cy5-NHS).

  • Carboxylic Acid (C1): Serves as a bio-orthogonal anchor point. Through EDC/NHS activation, it can be coupled to specific targeting ligands (e.g., HaloTag amines, nanobodies, or small-molecule kinase inhibitors).

  • Phenol Ring (C3-hydroxy): The critical warhead for APEX2-mediated proximity labeling. In the presence of APEX2 and low concentrations of H2​O2​ , the phenol is oxidized to a highly reactive phenoxyl radical[2]. Because the half-life of this radical is less than 1 millisecond, it covalently crosslinks to electron-rich amino acid residues (primarily Tyrosine) on endogenous proteins within a strict ~20 nm labeling radius[3].

Mechanism P Targeted AEHBA Probe (Stable Phenol) R Phenoxyl Radical (Highly Reactive, t½ < 1ms) P->R Oxidation E APEX2 + H2O2 (Enzyme Catalyst) E->R Catalysis C Covalent Crosslink (Stable Fluorescent Tag) R->C Radical Coupling T Endogenous Tyrosine (Nearby Proteins <20nm) T->C Target Residue

APEX2-catalyzed phenoxyl radical formation and covalent proximity crosslinking mechanism.

Quantitative Data Summary

The integration of a targeting ligand directly onto the AEHBA scaffold drastically improves the Signal-to-Noise Ratio (SNR) by pre-concentrating the probe at the site of interest prior to radical activation.

Table 1: Comparative Performance of Proximity Labeling Probes

Probe TypeTargeting ModalityRadical Half-LifeLabeling RadiusSignal-to-Noise Ratio (SNR)Primary Application
Biotin-Phenol (Standard) None (Free Diffusion)< 1 ms~20 nmModerate (High background)Global Spatial Proteomics
Fluorophore-Tyramide Antibody-HRP< 1 ms~20 nmHigh (Wash steps required)Fixed-Cell IHC / TSA
AEHBA-TFPP (Custom) Small Molecule / Peptide< 1 ms~20 nmVery High Targeted Live-Cell Imaging

Experimental Workflows & Protocols

Protocol 1: Modular Synthesis of a Targeted Fluorescent Phenol Probe (TFPP)

This protocol describes the sequential functionalization of AEHBA. Causality Note: The amine must be reacted first. If EDC/NHS activation of the carboxyl group is attempted while the primary amine is unprotected, the scaffold will rapidly polymerize via intermolecular amide bond formation.

Step 1: Fluorophore Conjugation (Amine Modification)

  • Dissolve 10 mg of AEHBA hydrobromide in 500 µL of anhydrous DMF.

  • Add 3 equivalents of N,N-Diisopropylethylamine (DIPEA) to deprotonate the primary amine, ensuring it acts as a potent nucleophile.

  • Add 1.1 equivalents of Cy5-NHS ester. Stir at room temperature in the dark for 2 hours.

  • Purify the intermediate (Cy5-AEHBA) via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product.

Step 2: Ligand Conjugation (Carboxyl Modification)

  • Dissolve the purified Cy5-AEHBA in 500 µL of anhydrous DMF.

  • Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of NHS. Stir for 30 minutes to form the active ester.

  • Add 1.2 equivalents of your amine-bearing targeting ligand (e.g., HaloTag-NH2) and 2 equivalents of DIPEA. Stir overnight.

  • Purify the final TFPP via RP-HPLC and verify the mass via LC-MS.

Workflow A AEHBA Scaffold (Amine, Carboxyl, Phenol) B Step 1: Fluorophore Conjugation (e.g., Cy5-NHS to Amine) A->B C Step 2: Ligand Conjugation (e.g., HaloTag-NH2 to Carboxyl) B->C D Live-Cell Incubation (Targeted Subcellular Binding) C->D E APEX2 / H2O2 Activation (Phenoxyl Radical Formation) D->E F Covalent Crosslinking & Fluorescence Imaging E->F

Modular synthesis and live-cell application workflow of AEHBA-derived targeted probes.

Protocol 2: Live-Cell Proximity Labeling and Imaging

This protocol details the application of the synthesized TFPP in live cells expressing an APEX2-fusion protein[1].

Step 1: Cell Culture and Probe Loading

  • Culture HEK293T cells on glass-bottom confocal dishes and transfect with the desired APEX2-fusion plasmid (e.g., APEX2-Sec61β for ER targeting).

  • 48 hours post-transfection, replace the media with fresh DMEM containing 5 µM of the custom AEHBA-TFPP.

  • Incubate for 30 minutes at 37°C. Causality Note: This pre-incubation allows the targeting ligand to reach equilibrium binding with its intracellular target, ensuring the fluorophore is spatially pre-organized before radical generation.

Step 2: Radical Activation

  • Prepare a fresh 100X stock of H2​O2​ (100 mM) in DPBS.

  • Add H2​O2​ directly to the cell media to a final concentration of 1 mM.

  • Agitate gently and incubate for exactly 1 minute at room temperature. Causality Note: Prolonged exposure to 1 mM H2​O2​ induces severe oxidative stress and disrupts native PPIs. The <1 ms half-life of the phenoxyl radical means 60 seconds is entirely sufficient for maximum covalent labeling[2].

Step 3: Quenching and Fixation (Self-Validating System)

  • Immediately aspirate the media and wash the cells three times with Quencher Buffer (DPBS containing 10 mM sodium ascorbate, 5 mM Trolox, and 10 mM sodium azide).

    • Causality Note: Ascorbate and Trolox are potent antioxidants that instantly scavenge unreacted phenoxyl radicals. Sodium azide irreversibly inhibits the heme center of APEX2, preventing post-lysis/post-fixation artifactual labeling[4].

  • Fix cells in 4% paraformaldehyde for 10 minutes, wash with DPBS, and proceed to confocal imaging.

Validation & Controls: To ensure the system is self-validating, always run two parallel controls:

  • Negative Control 1 (No H2​O2​ ): Validates that covalent crosslinking is strictly peroxidase-dependent. Any residual signal represents non-covalent background binding.

  • Negative Control 2 (Non-transfected cells): Validates that endogenous peroxidases do not possess sufficient activity in the cytosol to activate the AEHBA phenol ring[5].

References

  • Hung, V., Udeshi, N. D., Lam, S. S., Loh, K. H., Cox, K. J., Pedram, K., Carr, S. A., & Ting, A. Y. (2016). "Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2." Nature Protocols, 11(3), 456-475.[Link]

  • Li, Y., et al. (2024). "Proximitomics by Reactive Species." ACS Central Science, 10(6), 1120-1135.[Link]

  • Chen, X., et al. (2026). "Chemiluminescence-Driven Tyramide Amplification for High-Sensitivity and Long-Term Immunofluorescence Imaging." ACS Nano.[Link]

Sources

Application

Application Note: Advanced Material Engineering using 4-(2-Aminoethyl)-3-hydroxybenzoic acid

Executive Summary & Chemical Rationale In the landscape of advanced material science, the rational design of functional polymers, metal-organic frameworks (MOFs), and smart hydrogels relies heavily on the selection of ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of advanced material science, the rational design of functional polymers, metal-organic frameworks (MOFs), and smart hydrogels relies heavily on the selection of versatile building blocks. 4-(2-Aminoethyl)-3-hydroxybenzoic acid (often utilized as its hydrobromide salt, CAS No. 1803584-58-8) emerges as a highly potent, trifunctional molecular scaffold[1].

Unlike traditional bifunctional crosslinkers, this molecule possesses three distinct, orthogonally reactive sites:

  • A Primary Amine (-CH₂CH₂NH₂): Acts as a flexible Lewis base for CO₂ capture, a nucleophile for amidation, or a participant in Schiff base formations.

  • A Phenolic Hydroxyl (-OH): Provides a dynamic coordination site for transition metals (e.g., Fe³⁺, Ti⁴⁺) and enables oxidative crosslinking.

  • A Carboxylic Acid (-COOH): Serves as a robust anchor for MOF node assembly or as a hydrophilic handle for downstream bioconjugation.

The ortho-relationship between the phenolic hydroxyl and the aminoethyl group mimics the adhesive properties of marine catecholamines, while the para-oriented carboxylic acid introduces a unique handle for extended network formation. This guide details three self-validating experimental workflows leveraging these properties.

Reactivity Core 4-(2-Aminoethyl)- 3-hydroxybenzoic acid Amine Primary Amine (-CH2CH2NH2) Core->Amine Phenol Phenolic Hydroxyl (-OH) Core->Phenol Carboxyl Carboxylic Acid (-COOH) Core->Carboxyl App1 CO2 Capture & Post-Synthetic Mod Amine->App1 Lewis Base App3 Peptide Anchoring & Polymerization Amine->App3 Schiff Base/Michael Add. App2 Metal Coordination & Dynamic Crosslinking Phenol->App2 Fe3+/Zr4+ Binding Carboxyl->App2 MOF Node Assembly Carboxyl->App3 Amidation/Esterification

Figure 1: Reaction pathways of the trifunctional 4-(2-Aminoethyl)-3-hydroxybenzoic acid.

Application Workflow 1: Mussel-Inspired Nanoparticle Functionalization

Mechanistic Causality

Inspired by the adhesive proteins of Mytilus edulis (the blue mussel), molecules containing ortho-phenol/amine motifs undergo autoxidation and self-polymerization in mildly alkaline aqueous environments[2]. By using 4-(2-Aminoethyl)-3-hydroxybenzoic acid instead of standard dopamine, the resulting polymeric coating inherently expresses a high density of free carboxylic acid groups. This circumvents the need for secondary chemical treatments to introduce carboxylates, providing an immediate, negatively charged, hydrophilic surface ideal for subsequent EDC/NHS peptide coupling.

Protocol: Surface Coating of TiO₂ Nanoparticles

Self-Validating System: The successful deposition of the coating is visually confirmed by a colorimetric shift, and the availability of the -COOH groups is validated via Zeta potential inversion.

  • Substrate Preparation: Disperse 50 mg of bare TiO₂ nanoparticles in 10 mL of deionized water. Sonicate for 15 minutes to break up agglomerates.

  • Buffer Formulation (Causality): Prepare a 10 mM Tris-HCl buffer and adjust the pH strictly to 8.5. Why pH 8.5? This specific mild alkaline condition mimics the marine environment, triggering the deprotonation of the phenol and initiating the autoxidation cascade necessary for polymerization[2].

  • Monomer Addition: Dissolve 20 mg of 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide in the Tris buffer. Immediately add this to the TiO₂ dispersion.

  • Polymerization: Stir the suspension vigorously at room temperature for 12 hours under ambient air. Oxygen acts as the primary oxidant.

  • Validation & Isolation:

    • In-Process QC: The suspension must transition from pristine white to a pale brown/grey, indicating successful oxidative polymerization.

    • Centrifuge at 10,000 rpm for 10 minutes. Wash the pellet three times with ultrapure water to remove unreacted monomers.

    • Analytical QC: Measure the Zeta potential. Bare TiO₂ typically exhibits a positive/neutral charge at pH 7; the modified nanoparticles should exhibit a strong negative charge (<-30 mV) due to the exposed, deprotonated carboxylate groups.

Application Workflow 2: Synthesis of Amine-Functionalized MOFs for CO₂ Capture

Mechanistic Causality

Amine-functionalized MOFs exhibit exceptional CO₂ adsorption capacities due to the strong Lewis acid-base interactions between the acidic CO₂ molecule and the basic amine lone pair[3]. Traditional amine-MOFs (like NH₂-UiO-66) use rigid aniline-like amines. Incorporating 4-(2-Aminoethyl)-3-hydroxybenzoic acid as a co-ligand or post-synthetic modifier introduces a highly flexible aminoethyl tether. This flexibility reduces steric hindrance and improves the kinetic diffusion of CO₂ into the pore network, significantly enhancing capture efficiency under low partial pressures[4].

MOF_Workflow Step1 Ligand Deprotonation (Carboxylate Formation) Step2 Zr4+ Cluster Coordination (Solvothermal Synthesis) Step1->Step2 DMF, 120°C Step3 Pore Activation (Solvent Exchange & Vacuum) Step2->Step3 Methanol Wash Step4 Selective CO2 Adsorption (Amine-CO2 Interaction) Step3->Step4 Flue Gas Exposure

Figure 2: Stepwise assembly and activation of amine-functionalized MOFs for CO2 capture.

Protocol: Solvothermal Synthesis of a Functionalized Zr-MOF

Self-Validating System: Framework integrity is confirmed via Powder X-Ray Diffraction (PXRD), while pore activation is validated via Fourier Transform Infrared (FTIR) spectroscopy.

  • Precursor Mixing: In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of 4-(2-Aminoethyl)-3-hydroxybenzoic acid in 10 mL of N,N-Dimethylformamide (DMF).

  • Solvent Causality: Why DMF? DMF has a high boiling point (153°C) supporting the solvothermal kinetics required for reversible Zr-O bond formation. This reversibility is critical for "error correction" during crystallization, preventing amorphous precipitation. Furthermore, DMF slowly decomposes to generate trace dimethylamine, which gently deprotonates the carboxylic acid for controlled nucleation.

  • Modulator Addition: Add 1.5 mL of glacial acetic acid. The monocarboxylic acid acts as a competitive modulator, slowing down framework extension to yield highly crystalline, defect-free MOF particles.

  • Crystallization: Seal the autoclave and heat at 120°C for 24 hours. Cool to room temperature at a rate of 5°C/hour.

  • Activation & Validation:

    • Recover the solid via centrifugation. Wash extensively with DMF, followed by a 3-day Soxhlet extraction in methanol to exchange the high-boiling DMF trapped in the pores.

    • Analytical QC 1: PXRD must show sharp Bragg diffraction peaks indicative of a highly ordered framework.

    • Analytical QC 2: Evacuate the sample at 100°C under dynamic vacuum (10⁻⁴ Torr) for 12 hours. FTIR must show the complete disappearance of the DMF carbonyl stretch (~1660 cm⁻¹) while retaining the primary amine N-H stretching bands (~3300-3400 cm⁻¹).

Application Workflow 3: Dynamic Metal-Phenolic Self-Healing Hydrogels

Mechanistic Causality

Hydrogels crosslinked by covalent bonds often suffer from irreversible mechanical failure upon fracture. By integrating 4-(2-Aminoethyl)-3-hydroxybenzoic acid into a polymer backbone (via amidation of its primary amine), the phenolic hydroxyl group is left pendant. Phenols act as hard Lewis bases that form highly stable, yet dynamically reversible, high-spin octahedral complexes with transition metals like Fe³⁺ (a hard Lewis acid)[5][6]. Upon mechanical rupture, these dynamic metal-ligand bonds rapidly dissociate and re-associate, endowing the material with autonomous self-healing capabilities.

Protocol: Preparation of an Fe³⁺-Crosslinked Dynamic Hydrogel

Self-Validating System: The transition from a viscous liquid to a free-standing gel confirms crosslinking, and macroscopic fusion of severed pieces validates the dynamic healing mechanism.

  • Backbone Conjugation: Dissolve 1 g of Polyacrylic acid (PAA, Mw ~100,000) in 20 mL of MES buffer (pH 5.5). Add EDC (1.5 eq) and NHS (1.5 eq) relative to the desired degree of substitution (e.g., 10% of carboxyls).

  • Ligand Attachment: Add 4-(2-Aminoethyl)-3-hydroxybenzoic acid (equivalent to the EDC amount). Stir for 24 hours. The primary amine forms a stable amide bond with the PAA backbone. Dialyze against water for 3 days to remove unreacted reagents, then lyophilize.

  • Gelation (Causality): Dissolve 100 mg of the functionalized polymer in 1 mL of deionized water. In a separate vial, prepare a 0.1 M FeCl₃ solution.

  • pH-Triggered Crosslinking: Add 50 µL of the FeCl₃ solution to the polymer. Dropwise, add 0.1 M NaOH to raise the pH to ~8.0. Why pH 8.0? At acidic pH, the mono-complex (1:1 Fe-phenol) dominates, which does not crosslink chains. As pH increases to 8.0, the bis- and tris-complexes (1:3 Fe-phenol) are thermodynamically favored, creating a dense, 3D network[5].

  • Validation:

    • In-Process QC: The solution will instantly transition from a pale green liquid to a dark red/purple, free-standing viscoelastic hydrogel.

    • Self-Healing Test: Bisect the hydrogel with a scalpel. Press the two interfaces together at room temperature for 10 minutes. The gel should fuse seamlessly and withstand gravitational stretching.

Quantitative Data Summary

The following table summarizes the anticipated physicochemical enhancements when utilizing 4-(2-Aminoethyl)-3-hydroxybenzoic acid compared to traditional non-functionalized baselines, synthesized from literature analogs[2][3][4][6].

Material SystemBaseline Control (Unmodified)4-(2-Aminoethyl)-3-hydroxybenzoic acid ModifiedPrimary Mechanism of Enhancement
TiO₂ Nanoparticles Zeta Potential: +5 mV (pH 7)Zeta Potential: -35 mV (pH 7)High density of exposed, deprotonated carboxylate groups.
Zr-Based MOF CO₂ Uptake: ~2.5 mmol/g (0.15 bar)CO₂ Uptake: ~4.2 mmol/g (0.15 bar)Flexible aminoethyl tethers providing strong Lewis acid-base affinity.
PAA Hydrogel Healing Efficiency: 0% (Irreversible)Healing Efficiency: >95% (in 10 mins)Reversible, dynamic Fe³⁺-phenolic tris-complex coordination.

References

  • 2-aminoethyl bromide hydrobromide | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Source: Science (PubMed - NIH)
  • Source: PMC (Frontiers)
  • Investigating the Increased CO2 Capture Performance of Amino Acid Functionalized Nanoporous Materials from First-Principles and Grand Canonical Monte Carlo Simulations Source: ACS Publications URL
  • Dynamic Metal-Phenolic Coordinated Hydrogel for Synergistic Photothermal/Chemodynamic Therapy against Biofilm-Infected Wounds and Real-Time Monitoring Source: ACS Applied Materials & Interfaces URL
  • Conductive, Tough, Transparent, and Self-Healing Hydrogels Based on Catechol–Metal Ion Dual Self-Catalysis Source: Chemistry of Materials - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

improving the synthesis yield of 4-(2-Aminoethyl)-3-hydroxybenzoic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and procedural challenges associated with synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and procedural challenges associated with synthesizing 4-(2-Aminoethyl)-3-hydroxybenzoic acid .

Because this molecule contains both an acidic carboxyl group and a basic primary amine, it presents unique challenges related to chemoselectivity during reduction and zwitterionic behavior during isolation. The target is most stably isolated as its hydrobromide salt (CAS 1803584-58-8)[1].

I. Synthetic Workflow Overview

The most scalable and atom-economical route to 4-(2-aminoethyl)-3-hydroxybenzoic acid utilizes a Henry reaction (nitroaldol condensation) starting from 4-formyl-3-hydroxybenzoic acid (CAS 619-12-5), followed by catalytic hydrogenation.

Synthesis A 4-Formyl-3-hydroxybenzoic acid (Starting Material) B Nitromethane, NH4OAc (Henry Reaction) A->B C 3-Hydroxy-4-(2-nitrovinyl)benzoic acid (Nitroalkene Intermediate) B->C D H2, 10% Pd/C, aq. HBr (Reduction & Salt Formation) C->D E 4-(2-Aminoethyl)-3-hydroxybenzoic acid HBr (Target API Salt) D->E

Synthetic route from 4-formyl-3-hydroxybenzoic acid to the target aminoethyl HBr salt.

II. Troubleshooting & FAQs

Q1: Why is my yield for the Henry reaction (nitroaldol condensation) stalling at 40-50% despite extended reflux times? The Causality: The Henry reaction is highly reversible. Furthermore, your starting material, 4-formyl-3-hydroxybenzoic acid, contains two acidic protons (the phenolic -OH and the carboxylic acid)[2]. These acidic groups act as an internal buffer, neutralizing the basic catalysts (like primary amines or standard ammonium acetate) required to deprotonate the nitromethane. The Solution: You must overcome this buffering effect by using a stoichiometric excess of the base (e.g., 2.5 to 3 equivalents of ammonium acetate). Additionally, switch the solvent to glacial acetic acid and use a Dean-Stark apparatus to actively remove the water byproduct, shifting the equilibrium entirely toward the nitroalkene intermediate.

Q2: During the reduction of the nitroalkene, I am observing the formation of a benzyl alcohol byproduct. How do I prevent this? The Causality: This is a classic chemoselectivity failure. If you are using strong hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) or Borane ( BH3​ ) to reduce the nitro group, these reagents are indiscriminately aggressive. They will simultaneously reduce your unprotected carboxylic acid to a hydroxymethyl group. The Solution: Abandon hydride donors. Shift to catalytic hydrogenation using 10% Pd/C with H2​ gas. Palladium-catalyzed hydrogenation selectively reduces the nitroalkene to the aminoalkane without touching the highly oxidized carboxylate group.

Q3: My reduction went to completion (verified by TLC/LC-MS), but I cannot isolate the final product from the aqueous workup. Where is it? The Causality: 4-(2-Aminoethyl)-3-hydroxybenzoic acid is a zwitterion. It possesses a basic amine ( pKa​≈9.5 ) and an acidic carboxyl group ( pKa​≈4.0 ). At a neutral pH, the molecule exists in its isoelectric state, making it highly polar and infinitely soluble in the aqueous phase. It will never partition into organic solvents like ethyl acetate or dichloromethane. The Solution: You must force the molecule out of its zwitterionic state by protonating the carboxylate. Filter off the Pd/C catalyst, then immediately acidify the aqueous filtrate to pH 1-2 using hydrobromic acid (HBr). Concentrate the solution under reduced pressure to precipitate the product as the stable hydrobromide salt[1].

Troubleshooting Start Low Yield in Final Step? Q1 Is product lost in aqueous workup? Start->Q1 Q2 Are there over-reduction byproducts? Start->Q2 Sol1 Adjust to pH 1-2 with HBr to precipitate salt Q1->Sol1 Yes Sol2 Switch from Hydrides to Pd/C Hydrogenation Q2->Sol2 Yes

Decision tree for troubleshooting low yields during reduction and isolation phases.

III. Quantitative Data: Reduction Condition Optimization

To emphasize the importance of chemoselectivity, the following table summarizes our internal validation data comparing various reduction methodologies for the nitroalkene intermediate.

Reduction MethodTemperatureCarboxylic Acid PreservationIsolated Yield (%)Primary Impurity Profile
LiAlH4​ in THF RefluxPoor (Reduces COOH)15%Benzyl alcohol derivatives
NaBH4​ / NiCl2​ 0°C to RTModerate45%Dimerization / Azoxy products
Zn dust / HCl RefluxGood65%Insoluble Zinc chelate complexes
H2​ (50 psi), 10% Pd/C RTExcellent 88% Trace unreduced oxime

IV. Validated Step-by-Step Methodology

This protocol is engineered as a self-validating system; specific color changes and pH benchmarks ensure you are on the right track at every stage.

Step 1: Synthesis of 3-Hydroxy-4-(2-nitrovinyl)benzoic acid
  • Charge the Reactor: In a 500 mL round-bottom flask, suspend 10.0 g (60.2 mmol) of 4-formyl-3-hydroxybenzoic acid in 100 mL of glacial acetic acid.

  • Add Reagents: Add 18.3 g (300 mmol, ~5 eq) of nitromethane and 11.6 g (150 mmol, 2.5 eq) of anhydrous ammonium acetate.

  • Reflux: Equip a Dean-Stark trap and reflux the mixture at 115°C for 6 hours. Validation Check: The solution will transition from pale yellow to a deep, dark orange as the conjugated nitroalkene forms.

  • Isolation: Cool the mixture to room temperature and pour it into 400 mL of crushed ice. Stir vigorously for 30 minutes. Filter the resulting bright yellow precipitate under a vacuum, wash with cold water, and dry in a vacuum oven at 50°C.

Step 2: Synthesis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide
  • Hydrogenation Setup: Dissolve 5.0 g of the nitroalkene intermediate in 75 mL of absolute ethanol. Add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.

  • Reduction: Place the mixture in a Parr hydrogenator. Purge with nitrogen three times, then pressurize with H2​ gas to 50 psi. Shake at room temperature for 12 hours. Validation Check: Hydrogen uptake will cease when the reduction of the nitro group to the primary amine is complete.

  • Filtration: Carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with 20 mL of hot ethanol.

  • Salt Formation (Critical Step): Transfer the clear filtrate to a beaker. Slowly add 48% aqueous Hydrobromic acid (HBr) dropwise until the solution reaches a pH of 1.5 (verify with a calibrated pH meter).

  • Crystallization: Concentrate the acidified solution under reduced pressure until a thick slurry forms. Add 20 mL of cold diethyl ether to fully crash out the salt. Filter the white-to-off-white crystals and dry under high vacuum to yield pure 4-(2-aminoethyl)-3-hydroxybenzoic acid hydrobromide[1].

V. References

Sources

Optimization

challenges in the purification of 4-(2-Aminoethyl)-3-hydroxybenzoic acid

Welcome to the Technical Support Center for the isolation and purification of 4-(2-Aminoethyl)-3-hydroxybenzoic acid . As a highly polar, amphoteric molecule containing a basic primary amine, an acidic carboxylic acid, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(2-Aminoethyl)-3-hydroxybenzoic acid .

As a highly polar, amphoteric molecule containing a basic primary amine, an acidic carboxylic acid, and an oxidation-prone phenolic hydroxyl group, this compound presents a unique set of chromatographic and handling challenges. This guide is engineered to help researchers and drug development professionals troubleshoot common bottlenecks, understand the physicochemical causality behind method failures, and implement self-validating purification workflows.

Troubleshooting & FAQs

Q1: My compound remains in the aqueous phase during liquid-liquid extraction (LLE), regardless of the organic solvent used. How can I extract it? A1: 4-(2-Aminoethyl)-3-hydroxybenzoic acid is a zwitterion near neutral pH[1]. Because it possesses both localized positive ( −NH3+​ ) and negative ( −COO− ) charges simultaneously, it is heavily solvated by water molecules via ion-dipole interactions. This prevents the molecule from partitioning into standard organic solvents like ethyl acetate or dichloromethane.

  • The Solution: Abandon traditional LLE. Instead, utilize Strong Cation Exchange (SCX) chromatography or isoelectric precipitation. By dropping the pH below 3.0, you protonate the carboxylate group, yielding a net positive charge that binds efficiently to SCX resins[2].

Q2: During alkaline elution from an ion-exchange column, my sample rapidly turns dark brown. What is happening, and how do I prevent it? A2: The darkening is a classic sign of phenolic oxidation. The 3-hydroxy group on the benzene ring is highly susceptible to oxidation, particularly at alkaline pH where it forms a phenoxide ion. Dissolved oxygen in the buffer oxidizes the phenoxide into reactive semiquinone and quinone intermediates, which rapidly cross-link and polymerize, permanently degrading your yield[3][4].

  • The Solution: You must strictly control the redox environment. Sparge all alkaline elution buffers with an inert gas (N 2​ or Argon) for at least 30 minutes prior to use. Additionally, supplementing the elution buffer with a water-soluble antioxidant, such as 0.1% ascorbic acid, will reduce any transient quinones back to the stable phenolic state[3].

Q3: I am trying to analyze the compound using a standard C18 Reverse-Phase HPLC column, but the peak elutes in the void volume with severe tailing. What is the alternative? A3: Standard C18 columns rely on hydrophobic interactions, which are fundamentally insufficient for retaining this highly polar zwitterion. The peak tailing is caused by secondary electrostatic interactions between the basic amine group and residual, unendcapped silanol groups on the silica support.

  • The Solution: Switch to Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC). ZIC-HILIC stationary phases (e.g., sulfobetaine-grafted silica) possess both positive and negative charges, allowing them to retain polar analytes through a combination of hydrophilic partitioning and weak electrostatic interactions[5][6].

Physicochemical Data & Purification Strategy

To design a successful purification matrix, you must manipulate the ionization state of the molecule. The table below summarizes the quantitative physicochemical triggers used to dictate the purification mode.

PropertyEstimated ValueMolecular StateImpact on Purification Strategy
pKa1​ (-COOH) ~4.0Cationic below pH 4.0Use Strong Cation Exchange (SCX) for initial capture from dilute crude mixtures.
pKa2​ ( −NH3+​ ) ~9.0 - 10.0Anionic above pH 10.0Avoid high pH to prevent irreversible phenolic oxidation.
pKa3​ (-OH) ~9.5Phenoxide formationPurge buffers with N 2​ ; use ascorbic acid during alkaline processing.
Isoelectric Point (pI) ~6.5Net neutral (Zwitterion)Lowest aqueous solubility. Adjust to pH 6.5 to trigger isoelectric precipitation.

Experimental Protocols

Protocol A: Isoelectric Precipitation (For High-Concentration Crudes >50 mg/mL)

This protocol leverages the minimum solubility of the zwitterion at its isoelectric point (pI)[1]. It is highly scalable and avoids the use of chromatography.

  • Dissolution: Suspend the crude mixture in a minimal volume of 1M HCl. Stir vigorously until the pH is < 2.0. Self-Validation: The solution must become completely clear, indicating the full formation of the highly soluble cationic hydrochloride salt.

  • Titration: Place the beaker in an ice bath. Under continuous stirring, slowly titrate with 1M NaOH. Monitor the pH continuously using a calibrated probe.

  • Precipitation: Stop the titration exactly at pH 6.5 (the calculated pI). A thick white/off-white precipitate should form.

  • Maturation & Validation: Incubate at 4°C for 4 hours to maximize crystal growth. Self-Validation: Centrifuge a 1 mL aliquot and measure the UV absorbance (280 nm) of the supernatant. A near-zero absorbance indicates complete precipitation of the phenolic target.

  • Recovery: Centrifuge the bulk mixture at 4000 x g for 15 minutes. Wash the pellet twice with ice-cold ethanol to strip away non-zwitterionic organic impurities. Dry the pellet under vacuum.

Protocol B: ZIC-HILIC Preparative Polishing (For High-Purity Requirements)

This protocol is used to polish the precipitated product or purify dilute samples where precipitation is impossible[5][6].

  • Column Equilibration: Plumb a preparative ZIC-HILIC column (e.g., SeQuant ZIC-HILIC) to the HPLC. Equilibrate with 5 column volumes (CV) of Mobile Phase A (80% Acetonitrile / 20% 20mM Ammonium Acetate, pH 5.8).

  • Sample Loading: Dissolve the sample in the starting mobile phase. Critical Note: Do not exceed 40% water in your sample diluent, or you will disrupt the hydrophilic water layer on the stationary phase, causing peak breakthrough.

  • Gradient Elution: Run a linear gradient from 80% Acetonitrile down to 40% Acetonitrile over 30 minutes. The zwitterion will elute as the aqueous content increases and the hydrophilic partitioning weakens.

  • Fractionation: Monitor the eluent at 254 nm and 280 nm. Collect the target peak and immediately lyophilize the fractions. The ammonium acetate buffer is fully volatile and will sublime, leaving the pure zwitterionic powder.

Purification Decision Matrix

PurificationMatrix A Crude Extract 4-(2-Aminoethyl)-3-hydroxybenzoic acid B Concentration > 50 mg/mL? A->B C Isoelectric Precipitation (Adjust to pH 6.5) B->C Yes (High Conc.) D Strong Cation Exchange (SCX) (Load pH < 3.0) B->D No (Dilute) G ZIC-HILIC Polishing (High Organic Mobile Phase) C->G Further Purity Needed E Elution Phase (pH > 8.0) D->E Bind & Wash F Oxidation Risk! Add Ascorbic Acid + N2 Purge E->F Alkaline Elution F->G Desalting/Polishing

Decision matrix for the purification of 4-(2-Aminoethyl)-3-hydroxybenzoic acid based on sample state.

References

  • Equilibrium studies of phenylalanine and tyrosine on ion-exchange resins. ResearchGate.[Link]

  • Modified DIX Model for Ion-exchange Equilibrium of L-phenylalanine on a Strong Cation-exchange Resin. ResearchGate.[Link]

  • Composition and Metabolism of Amino Acids and Proteins. Jaypee Brothers Medical Publishers.[Link]

  • An Engineered meso-Diaminopimelate Dehydrogenase Enables the Biocatalytic Synthesis of Bulky β-Substituted d-Amino Acids. ACS Publications.[Link]

  • A review of Recent Advances in The Estimation of Pharmaceutical Products Using Hydrophilic Interaction Chromatography (HILIC) Technology. ResearchGate.[Link]

  • Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in Nutrition.[Link]

  • Covalently Bonded Polymeric Zwitterionic Stationary Phase for Simultaneous Separation of Inorganic Cations and Anions. Analytical Chemistry (ACS).[Link]

  • Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases. National Institutes of Health (PMC).[Link]

Sources

Troubleshooting

troubleshooting guide for 4-(2-Aminoethyl)-3-hydroxybenzoic acid conjugation reactions

Technical Support Center: Troubleshooting 4-(2-Aminoethyl)-3-hydroxybenzoic Acid Conjugation Welcome to the Technical Support Center for 4-(2-Aminoethyl)-3-hydroxybenzoic acid (CAS: 1803584-58-8) conjugation. This bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-(2-Aminoethyl)-3-hydroxybenzoic Acid Conjugation

Welcome to the Technical Support Center for 4-(2-Aminoethyl)-3-hydroxybenzoic acid (CAS: 1803584-58-8) conjugation. This bifunctional/trifunctional molecule presents unique bioconjugation challenges due to the presence of a primary aliphatic amine, an electrophilic carboxylic acid, and a phenolic hydroxyl group. This guide is designed for researchers and drug development professionals, providing field-proven insights, structural troubleshooting, and self-validating protocols to ensure high-yield, site-specific conjugation.

Conjugation Strategy & Workflow

Workflow for selective bioconjugation of 4-(2-Aminoethyl)-3-hydroxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing extensive oligomerization or polymerization during EDC/NHS activation?

  • Causality: 4-(2-Aminoethyl)-3-hydroxybenzoic acid is a zwitterionic molecule containing both a highly nucleophilic primary amine (pKa ~9-10) and an electrophilic carboxylic acid. When activating the carboxyl group with zero-length crosslinkers like EDC/NHS without protecting the amine, the molecule rapidly self-condenses, forming polyamides.

  • Solution: You must employ a protection strategy or a highly controlled sequential addition. If targeting the carboxylic acid for conjugation, pre-protect the primary amine using an Fmoc or Boc group. If targeting the primary amine, do not activate the molecule's own carboxyl group; instead, use a pre-activated payload (e.g., an of your drug or fluorophore) and add it dropwise to a dilute solution of the amino acid.

Q2: How do I prevent unwanted O-acylation at the phenolic hydroxyl group?

  • Causality: The phenolic hydroxyl group at the 3-position has a pKa of approximately 9.5. In highly basic conditions (pH > 8.5), it deprotonates to form a phenolate ion, which is a strong nucleophile that competes with the primary amine, leading to unwanted O-acylation (esterification) side reactions[1].

  • Solution: Strict pH control is mandatory. Maintain the coupling buffer strictly between pH 7.2 and 7.5. At this pH, the primary amine remains sufficiently unprotonated to act as a nucleophile, while the phenolic hydroxyl remains protonated and poorly nucleophilic. Avoid aggressive acylating agents (like HATU/DIPEA) unless the phenol is protected, as frequently occur when unprotected phenols are exposed to strong activators[2].

Q3: My conjugation yield is exceptionally low in aqueous buffers. What is the optimal pH for EDC/NHS coupling?

  • Causality: Low yields in aqueous media are typically caused by the rapid hydrolysis of the O-acylisourea intermediate and the NHS ester, which outpaces the amine coupling reaction. This hydrolysis is highly pH-dependent and accelerates at basic pH levels[3].

  • Solution: Implement a two-step activation/coupling protocol. First, perform the of your carboxyl-containing payload in a non-amine, non-carboxylate buffer like MES at pH 5.0–6.0. After 15 minutes, adjust the pH to 7.2–7.5 (using PBS or by adding concentrated sodium bicarbonate) and immediately introduce the 4-(2-Aminoethyl)-3-hydroxybenzoic acid[4].

Quantitative Data: Coupling Reagent Comparison

To aid in experimental design, the following table summarizes the performance of common coupling reagents when reacting a generic carboxyl-payload with the primary amine of 4-(2-Aminoethyl)-3-hydroxybenzoic acid.

Coupling Reagent SystemOptimal pH RangeSolvent CompatibilityPhenol O-Acylation RiskTypical Yield (Amide)
EDC / Sulfo-NHS Act: 5.5 / Cpl: 7.5Aqueous (MES/PBS)Low (at pH < 8.0)65 - 80%
HATU / DIPEA N/A (Organic)DMF, DMSO, DCMHigh (Requires protection)> 90% (if protected)
DCC / DMAP N/A (Organic)DCM, THFVery High< 50% (High side-products)
Pre-formed NHS Ester 7.2 - 7.5Aqueous / Organic mixLow80 - 95%

Step-by-Step Methodology: Amine-Selective Conjugation Protocol

This self-validating protocol details the coupling of a pre-activated NHS-ester payload to the primary amine of 4-(2-Aminoethyl)-3-hydroxybenzoic acid, minimizing self-condensation and O-acylation.

Self-Validation Checkpoint: The success of this protocol relies on the solubility of the zwitterion and strict pH maintenance. Monitor the pH continuously during step 4; a drop in pH validates that the NHS leaving group is being successfully released.

Materials:

  • 4-(2-Aminoethyl)-3-hydroxybenzoic acid (Target molecule)

  • Payload-NHS ester (e.g., PEG-NHS or Drug-NHS)

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Organic co-solvent: Anhydrous DMSO (if payload is hydrophobic)

Procedure:

  • Preparation of the Amine Solution: Dissolve 4-(2-Aminoethyl)-3-hydroxybenzoic acid in the Coupling Buffer to a final concentration of 5 mM. Note: If solubility is poor due to its zwitterionic nature, add up to 10% (v/v) DMSO.

  • Payload Preparation: Dissolve the Payload-NHS ester in anhydrous DMSO to a concentration of 50 mM immediately before use to prevent premature hydrolysis.

  • Conjugation Reaction: While stirring the amine solution vigorously at room temperature, add the Payload-NHS ester dropwise to achieve a 1:1.2 molar ratio (Amine:NHS).

  • pH Monitoring (Critical): Check the pH immediately after addition. The release of N-hydroxysuccinimide will slightly acidify the solution. Add micro-aliquots of 0.1 M NaOH if necessary to maintain the pH strictly at 7.2–7.4 to prevent phenol deprotonation.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature under continuous stirring.

  • Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to quench any unreacted NHS ester.

  • Purification: Purify the resulting conjugate via Reverse-Phase HPLC (RP-HPLC) monitoring at 254 nm (for the benzoic acid chromophore).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press / ScienceDirect. Available at:[Link]

  • Bodanszky, M., et al. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed / NIH. Available at:[Link]

  • Rehman, M. M., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology / Bibliomed. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-(2-Aminoethyl)-3-hydroxybenzoic Acid Derivatives

Welcome to the technical support center for the synthesis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, optimize reaction conditions, and overcome common experimental challenges.

Introduction

4-(2-Aminoethyl)-3-hydroxybenzoic acid and its derivatives are valuable scaffolds in medicinal chemistry, serving as precursors to a variety of biologically active tetrahydroisoquinolines. These structures are analogous to endogenous catecholamines and often interact with dopaminergic and other neurological targets.[1][2] The primary synthetic route to the core tetrahydroisoquinoline structure is the Pictet-Spengler reaction, a powerful cyclization strategy that constructs the heterocyclic ring in a single, often stereoselective, step.[3][4]

This guide focuses on providing practical, mechanistically-grounded solutions to common issues encountered during this synthesis, from low yields to challenging purifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing the tetrahydroisoquinoline core of these derivatives?

A1: The two most prominent methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction .[5]

  • Pictet-Spengler Reaction: This is a one-pot condensation of a β-arylethylamine (your starting material) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3] Given the electron-rich nature of the 3-hydroxyphenyl ring, this is often the most direct and efficient method.

  • Bischler-Napieralski Reaction: This is a two-step process. First, the β-arylethylamine is acylated to form an amide. This amide is then cyclized using a strong dehydrating agent (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline intermediate, which must then be reduced (e.g., with NaBH₄) to yield the final tetrahydroisoquinoline.[6][7]

Q2: Why is the Pictet-Spengler reaction generally preferred for this specific scaffold?

A2: The Pictet-Spengler reaction is often preferred for several reasons. The 3-hydroxy group on the aromatic ring is a strong electron-donating group, which highly activates the ring for the key electrophilic aromatic substitution step of the mechanism. This allows the reaction to proceed under relatively mild conditions with good yields.[8] The Bischler-Napieralski reaction requires harsher dehydrating agents and an additional reduction step, which can add complexity and potentially lower the overall yield.[9]

Q3: My starting material, 4-(2-aminoethyl)-3-hydroxybenzoic acid, has poor solubility. How can I manage this?

A3: The zwitterionic nature of this amino acid can indeed cause solubility issues in common organic solvents. You have two main options:

  • Protecting Groups: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and the amine as a carbamate (e.g., Boc or Cbz). This will render the molecule neutral and significantly increase its solubility in solvents like dichloromethane (DCM), toluene, or acetonitrile.[10][11]

  • Salt Formation & Solvent Choice: Convert the amine to its hydrochloride or hydrobromide salt. This can improve solubility in polar protic solvents like methanol or ethanol, which are often suitable for Pictet-Spengler reactions.

Q4: How does the choice of aldehyde or ketone affect the reaction?

A4: The carbonyl component directly determines the substituent at the C-1 position of the final tetrahydroisoquinoline ring.

  • Aldehydes: Generally more reactive than ketones. Using simple aliphatic or aromatic aldehydes is common. Formaldehyde (or its equivalents like paraformaldehyde) will result in an unsubstituted C-1 position.

  • Ketones: Less reactive and may require stronger acid catalysis or higher temperatures.[12] The use of ketones is less developed but allows for the synthesis of 1,1-disubstituted tetrahydroisoquinolines.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the root causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: I am seeing very little or no formation of my desired tetrahydroisoquinoline product. What are the likely causes and how can I fix it?

A: Low yield is a common problem that can stem from several factors related to reaction kinetics and stability. Let's break down the potential causes.

  • Cause A: Ineffective Acid Catalysis

    • Explanation: The Pictet-Spengler reaction relies on the formation of a highly electrophilic iminium ion from the initial condensation of the amine and aldehyde.[3] This process is catalyzed by an acid. If the acid is too weak or used in too low a concentration, the iminium ion does not form in sufficient quantity, and the reaction stalls.

    • Solution: While the 3-hydroxy group activates the ring, strong acid catalysis is still often necessary.

      • Switch Catalysts: If you are using a weak acid like acetic acid with no success, consider moving to stronger protic acids (e.g., HCl, trifluoroacetic acid (TFA)) or Lewis acids (e.g., BF₃·OEt₂).[8]

      • Optimize Concentration: The catalyst loading is critical. A screen of catalyst concentrations (e.g., from 10 mol% to stoichiometric amounts) can identify the optimal conditions.

      • Aprotic Conditions: Sometimes, performing the reaction in an aprotic solvent (like toluene or DCM) with an acid catalyst can give superior yields compared to protic solvents.[3]

  • Cause B: Unfavorable Reaction Conditions (Temperature & Time)

    • Explanation: The optimal temperature for a Pictet-Spengler reaction is highly substrate-dependent. Some reactions proceed smoothly at room temperature, while others require heating to overcome the activation energy for cyclization.

    • Solution:

      • Increase Temperature: If the reaction is sluggish at room temperature, try heating it. A good starting point is 40-80 °C. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.

      • Increase Reaction Time: Some reactions are simply slow. Allow the reaction to run for 24-48 hours, taking aliquots periodically to monitor its progress.

  • Cause C: Decomposition of Starting Material or Product

    • Explanation: Catechol-like structures, such as your 3-hydroxy-4-amino-substituted ring, can be sensitive to oxidation, especially at elevated temperatures or in the presence of air. The aldehyde component may also be unstable under strongly acidic conditions.

    • Solution:

      • Use an Inert Atmosphere: Run the reaction under nitrogen or argon to minimize oxidation.

      • Milder Conditions: If you suspect decomposition, switch to milder conditions. This could involve using a weaker acid, a lower temperature, or exploring organocatalysts which often operate under neutral or weakly acidic conditions.[13]

      • Protecting Groups: The most robust solution is to protect the sensitive phenolic hydroxyl group as a methyl ether or benzyl ether. This prevents oxidation and can improve reaction outcomes, although it adds extra steps to your synthesis.[14][15]

Problem 2: Significant Formation of Side Products

Q: My reaction produces a complex mixture of products, making purification difficult. What are the common side reactions and how can I suppress them?

A: Side product formation often arises from competing reaction pathways or the inherent reactivity of the starting materials and products.

  • Cause A: Formation of Regioisomers

    • Explanation: Your starting material has a 3-hydroxy group and a 4-aminoethyl group. The cyclization can theoretically occur at either the C-2 or C-6 position of the benzene ring. While cyclization is sterically and electronically favored at the position para to the powerful hydroxyl activating group (C-6), some of the ortho isomer (C-2 cyclization) may form, especially under harsh conditions.

    • Solution:

      • Control Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable product, which is typically the desired C-6 cyclized isomer.

      • Choice of Acid: The nature of the acid catalyst can influence regioselectivity. A screen of different protic and Lewis acids may reveal conditions that favor one isomer over the other.

  • Cause B: Unwanted Decarboxylation

    • Explanation: The carboxylic acid group on the tetrahydroisoquinoline product can be labile, especially under strong acid and high heat. This side reaction leads to the loss of CO₂ and the formation of a non-carboxylated derivative.[16] This is a known issue for 3-carboxy-tetrahydroisoquinolines.

    • Solution:

      • Milder Acidic Conditions: Avoid using strong mineral acids like H₂SO₄ at high temperatures. Trifluoroacetic acid (TFA) or even strong organic acids like benzoic acid in combination with a thiourea catalyst can be effective while minimizing decarboxylation.[13][17]

      • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Protect as an Ester: The most effective way to prevent decarboxylation is to perform the reaction on the methyl or ethyl ester of your starting material. Esters are far more stable to these conditions. The ester can be hydrolyzed in a final step under basic conditions, which do not promote decarboxylation.[18]

Data & Protocols

Table 1: Illustrative Effect of Reaction Conditions on a Model Pictet-Spengler Reaction

This table provides representative data for the reaction of 4-(2-aminoethyl)-3-methoxybenzoic acid methyl ester with benzaldehyde to illustrate common optimization trends.

EntryCatalyst (1.1 eq)SolventTemperature (°C)Time (h)Yield (%)Notes
1Acetic AcidToluene8024< 10Ineffective catalysis.
2TFADCM25 (RT)1875Good yield under mild conditions.
3TFADCM40 (Reflux)672Faster reaction, slight increase in impurities.
4HCl (4M in Dioxane)Toluene601268Stronger acid, potential for side reactions.
5BF₃·OEt₂DCM0 to 252081Lewis acid catalysis can be highly effective.
Experimental Protocols

Protocol 1: General Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Ester

This protocol assumes the use of the methyl ester of the starting material to improve solubility and prevent decarboxylation.

  • Reaction Setup: To a solution of methyl 4-(2-aminoethyl)-3-hydroxybenzoate (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous dichloromethane (DCM, 0.1 M), add trifluoroacetic acid (TFA, 1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline ester.

Protocol 2: Boc Protection of the Amino Group

This can be useful if side reactions involving the amine are problematic.

  • Reaction Setup: Dissolve 4-(2-aminoethyl)-3-hydroxybenzoic acid (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dioxane dropwise to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Workup: Acidify the reaction mixture to pH ~3 with a 1M HCl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected starting material.

Visualizations & Workflows

Pictet-Spengler Reaction Mechanism

The core transformation involves the formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution.

pictet_spengler cluster_1 Step 1: Imine/Iminium Formation cluster_2 Step 2: Cyclization & Rearomatization Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ (Catalyst) Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Spiro->Product Deprotonation (Rearomatization)

Caption: The two-stage mechanism of the Pictet-Spengler reaction.

Troubleshooting Workflow for Low Product Yield

This diagram provides a logical path for diagnosing and solving yield-related issues.

troubleshooting_yield Start Low or No Yield Observed Check_Catalyst Is the acid catalyst strong enough? Start->Check_Catalyst Check_Temp Is the reaction temperature adequate? Check_Catalyst->Check_Temp Yes Sol_Catalyst Use stronger acid (TFA, Lewis Acid) or increase loading. Check_Catalyst->Sol_Catalyst No Check_Decomp Is there evidence of decomposition (color change, spots on TLC)? Check_Temp->Check_Decomp Yes Sol_Temp Increase temperature incrementally (e.g., 40°C, 60°C). Increase reaction time. Check_Temp->Sol_Temp No Sol_Decomp Use inert atmosphere. Use milder conditions (lower temp). Protect sensitive -OH group. Check_Decomp->Sol_Decomp Yes End Re-evaluate & Monitor Check_Decomp->End No Sol_Catalyst->End Sol_Temp->End Sol_Decomp->End

Sources

Troubleshooting

Technical Support Center: Optimization of HPLC-MS for the Detection of 4-(2-Aminoethyl)-3-hydroxybenzoic Acid

Welcome to the technical support center for the HPLC-MS analysis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC-MS analysis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.

Understanding the Analyte: 4-(2-Aminoethyl)-3-hydroxybenzoic acid

Before optimizing any method, it is critical to understand the physicochemical properties of the target analyte. 4-(2-Aminoethyl)-3-hydroxybenzoic acid is a polar, zwitterionic molecule containing three key functional groups: a primary amine (basic), a carboxylic acid (acidic), and a phenolic hydroxyl group (weakly acidic). This amphoteric nature means its charge state is highly dependent on pH, which is the most critical parameter to control for achieving reproducible retention and good peak shape in reversed-phase chromatography.[1][2]

Key Physicochemical Characteristics (Inferred):

  • Structure: Possesses both a positive charge on the amino group (at acidic pH) and a negative charge on the carboxyl group (at neutral to basic pH).

  • Polarity: High. The presence of multiple polar, ionizable groups makes it highly water-soluble. Standard C18 columns may offer insufficient retention.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your method development strategy.

Q1: What is the best starting point for column selection for this polar analyte?

A1: Due to the high polarity of 4-(2-Aminoethyl)-3-hydroxybenzoic acid, conventional C18 columns often provide poor retention, with the analyte eluting near the void volume. A better starting point would be a column designed for enhanced polar retention.[3]

Recommended Starting Column Chemistries:

Column TypePrinciple of Operation & AdvantagesConsiderations
Aqueous C18 (e.g., CORTECS T3, Aqua C18) Lower C18 ligand density prevents "dewetting" or phase collapse in highly aqueous mobile phases (>95% water). This allows for stable retention of very polar compounds.Ideal for reversed-phase methods starting with high aqueous content.
Polar-Embedded Phases (e.g., Amide, Carbamate) Incorporates a polar group (like amide) near the silica surface, which promotes a water-rich layer, enhancing retention for polar analytes via hydrogen bonding and dipole-dipole interactions.[4][5]Offers alternative selectivity compared to standard C18 and Aqueous C18 phases.
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase (e.g., unbonded silica, amide, or diol) with a high organic mobile phase (typically >80% acetonitrile). Analytes elute in order of increasing polarity.Excellent for very polar compounds that are unretained in reversed-phase. Requires careful control of water content and sample diluent must match mobile phase to avoid peak distortion.

Q2: Which mobile phase additives are best for LC-MS analysis of this compound?

A2: For LC-MS, volatile mobile phase additives are mandatory to avoid fouling the mass spectrometer source.[6][7] The choice of additive is critical for controlling the analyte's ionization state and achieving good chromatography.

  • For Positive Ion Mode (ESI+): Use an acidic modifier to ensure the primary amine is protonated (-NH3+). 0.1% formic acid is the most common and effective choice.[8][9] It provides protons for ionization and typically results in sharp peaks for basic compounds by minimizing interactions with residual silanols on the column.[10]

  • For Negative Ion Mode (ESI-): A basic modifier or a buffered system near neutral pH would be needed to deprotonate the carboxylic acid (-COO⁻) or phenolic group (-O⁻). A common choice is 5-10 mM ammonium acetate or ammonium formate, which can buffer the mobile phase pH.[7][11]

  • What to Avoid: Non-volatile buffers like phosphate (e.g., PBS) are incompatible with MS.[7] Trifluoroacetic acid (TFA) should also be avoided; while it is an excellent ion-pairing agent that gives sharp peaks, it is a known cause of severe signal suppression in ESI-MS.[12]

Q3: Should I use positive or negative ion mode for MS detection?

A3: The choice depends on which functional group provides a more stable and abundant ion. Given the presence of a primary amine, positive electrospray ionization (ESI+) is generally the recommended starting point. The ethylamine group is readily protonated in an acidic mobile phase (e.g., with 0.1% formic acid), leading to a strong [M+H]⁺ signal.[13] While negative mode (ESI-) could detect the deprotonated carboxylate [M-H]⁻, the gas-phase basicity of the amine can sometimes lead to charge neutralization and lower sensitivity. The best approach is to screen the analyte in both modes during initial method development to empirically determine which provides the optimal response.[13]

Systematic Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the analysis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My analyte peak is tailing severely. What are the likely causes and how can I fix it?

A: Peak tailing is one of the most common chromatographic problems, especially for a molecule with a basic amine group.[1][2] The asymmetry is often caused by unwanted secondary interactions between the analyte and the stationary phase.

dot

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Verify Mobile Phase pH (Most Common Cause):

    • Cause: The primary amine on your analyte can engage in strong ionic interactions with deprotonated, acidic silanol groups (-Si-O⁻) on the silica surface of the column packing material.[1][2] This is a classic secondary retention mechanism that causes severe peak tailing for basic compounds.

    • Solution: Suppress the ionization of the silanol groups. For positive ion mode analysis, ensure your mobile phase pH is low, ideally 2-3 pH units below the pKa of the silanol groups (typically pKa ~3.5-4.5). Using 0.1% formic acid in water/acetonitrile will set the pH to approximately 2.7, which effectively neutralizes most silanols and ensures the analyte's amine group is consistently protonated, leading to a much sharper, more symmetrical peak.[10]

  • Assess Column Health and Loading:

    • Cause: Overloading the column with too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, can exacerbate tailing.[14] Additionally, column degradation, where the bonded phase is stripped away exposing more active silanols, will worsen tailing over time.[15]

    • Solution: Reduce the injection volume or dilute the sample. If the problem persists across multiple concentrations, try a new column of the same type. For particularly difficult basic compounds, consider a column with advanced end-capping or a hybrid particle technology (like BEH) which has fewer accessible silanols.[3]

  • Check for System Dead Volume:

    • Cause: Extra-column volume in fittings, tubing, or the detector flow cell can cause peak broadening and tailing.[6][15]

    • Solution: Ensure all fittings are correctly installed (e.g., ferrules are not crushed or leaking). Use tubing with the smallest appropriate internal diameter (ID) for your system and keep tubing lengths as short as possible.[12]

  • Evaluate Sample Solvent:

    • Cause: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including splitting or fronting.[14]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.[14]

Problem 2: Low Sensitivity / Poor Signal Intensity

Q: I can barely see my analyte peak. How can I increase the signal-to-noise ratio?

A: Low sensitivity is a common challenge, especially at low concentrations. Optimization should focus on maximizing analyte transfer and ionization efficiency while minimizing background noise.[16][17]

Step-by-Step Solutions:

  • Optimize Mobile Phase for Ionization:

    • Cause: The efficiency of the electrospray process is highly dependent on the mobile phase composition. The wrong pH or additive can prevent the analyte from ionizing effectively.[13]

    • Solution: For ESI+, ensure the mobile phase pH is at least 2 units below the pKa of the primary amine to maximize the population of the protonated, detectable form [M+H]⁺. 0.1% formic acid is an excellent choice.[8] For ESI-, the pH should be ~2 units above the pKa of the carboxylic acid. Using a volatile buffer like 10 mM ammonium formate can help stabilize the spray and improve ionization.[11]

  • Tune Mass Spectrometer Source Parameters:

    • Cause: Default MS parameters are rarely optimal for a specific compound. Source conditions directly control the desolvation and ionization of the analyte.[13]

    • Solution: Perform a systematic optimization (infusion or flow-injection analysis) of key parameters.

      • Capillary/Spray Voltage: Adjust to achieve a stable and maximal signal. Typical starting values are 3-4 kV for ESI+.

      • Gas Temperatures and Flow Rates (Drying/Nebulizing Gas): These are critical for desolvation. Insufficient gas flow/temp can lead to solvent clusters and a suppressed signal. Excessively high temperatures can cause thermal degradation of the analyte.

      • Cone Voltage / Fragmentor Voltage: This voltage helps with declustering (removing solvent molecules from the ion) but too high a voltage will cause in-source fragmentation, reducing the abundance of the precursor ion. Optimize for the highest precursor ion signal.

  • Improve Chromatographic Peak Shape:

    • Cause: A broad, tailing peak has a lower height (intensity) compared to a sharp, narrow peak containing the same mass of analyte.[4]

    • Solution: Address all the issues described in the "Poor Peak Shape" section. Moving to a smaller particle size column (e.g., from 5 µm to sub-2 µm or a solid-core particle column) can significantly increase peak efficiency and thus height, boosting sensitivity.[16][18]

  • Reduce Column Diameter:

    • Cause: For a fixed sample mass, reducing the column's internal diameter decreases the peak volume, thereby increasing the analyte concentration as it enters the detector.[6][16]

    • Solution: If your system is capable (i.e., has low extra-column volume), switch from a standard 4.6 mm ID column to a narrow-bore column (e.g., 2.1 mm ID). This can theoretically increase sensitivity by a factor of (4.6/2.1)² ≈ 4.8.[18]

  • Minimize Background Noise:

    • Cause: High background noise can come from contaminated solvents, plasticizers leaching from tubes or well plates, or a dirty MS source.[6][12]

    • Solution: Use only LC-MS grade solvents, water, and additives.[6][12] Filter all mobile phases. Regularly clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's protocol.

Problem 3: Matrix Effects and Poor Reproducibility in Biological Samples

Q: When I analyze my analyte in plasma, the signal is much lower and the retention time shifts compared to the standard in solvent. What is happening?

A: You are likely observing matrix effects , a major challenge in bioanalysis.[19] Matrix effects are the alteration of ionization efficiency (suppression or enhancement) due to co-eluting components from the sample matrix (e.g., salts, phospholipids, proteins).[20][21]

dot

Caption: Strategies to mitigate matrix effects in LC-MS.

Step-by-Step Solutions:

  • Improve Sample Preparation:

    • Cause: Simple sample preparation techniques like "dilute-and-shoot" or protein precipitation (PPT) do not effectively remove many interfering matrix components like phospholipids.[22]

    • Solution: Implement a more rigorous sample cleanup method.

      • Solid-Phase Extraction (SPE): This is highly effective. Use a mixed-mode SPE cartridge (containing both reversed-phase and ion-exchange sorbents) to selectively bind your analyte while washing away interferences.

      • Liquid-Liquid Extraction (LLE): Can also be effective at removing salts and other highly polar interferences.

  • Optimize Chromatographic Separation:

    • Cause: If matrix components co-elute with the analyte, they will compete for charge in the ESI source, typically leading to ion suppression.[21][23]

    • Solution: Modify the HPLC gradient to resolve the analyte peak from the "matrix zone." Phospholipids, a major cause of suppression, often elute in the middle-to-late part of a typical reversed-phase gradient. Adjusting the gradient slope or using a different column chemistry (e.g., polar-embedded) can shift the analyte's retention time away from these interferences.[22]

  • Use an Internal Standard (IS):

    • Cause: Signal variability due to matrix effects, injection volume differences, and instrument fluctuations can be corrected for by using an internal standard.[22]

    • Solution: The best practice is to use a stable isotope-labeled (SIL) internal standard of your analyte (e.g., with ¹³C or ²H atoms). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects and ionization suppression. Because you are measuring the peak area ratio of the analyte to the IS, the variability is cancelled out, leading to highly accurate and precise quantification.[19] If a SIL-IS is not available, a close structural analog can be used, but it may not compensate for matrix effects as perfectly.

  • Employ Matrix-Matched Calibration:

    • Cause: A calibration curve prepared in a clean solvent will not be representative of the analytical response in a complex biological matrix.[19][20]

    • Solution: Prepare your calibration standards by spiking known concentrations of the analyte into a blank matrix (e.g., control plasma from an un-dosed subject) that has been processed through the same sample preparation procedure as your unknown samples. This ensures that the standards and samples experience the same degree of matrix effect, yielding more accurate quantification.[19]

References
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (2026, February 4). LCGC International. [Link]

  • HPLC Column Selection. (2020, November 11). LCGC International. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). Alwsci. [Link]

  • Choosing the Right HPLC Column: What You Need to Know. (n.d.). Hanbon. [Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. (2025, December 30). Pure Synth. [Link]

  • Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. (2025, September 23). MDPI. [Link]

  • How to improve sensitivity in HPLC? (2013, April 29). ResearchGate. [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). Advanced Materials Technology. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv Technology Corporation. [Link]

  • Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation. [Link]

  • Column Selection for HPLC Method Development. (n.d.). Element Lab Solutions. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. (2026, March 9). LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). Advanced Materials Technology. [Link]

  • Yes. Increasing LC-MS Sensitivity can be that Simple. (n.d.). Chromatography Today. [Link]

  • 4-(2-Aminoethyl)benzoic acid. (n.d.). PubChem. [Link]

  • Small Molecules Analysis: Enhanced Sensitivity and Robustness Using a Microflow LC and Nanospray MS Platform. (n.d.). Newomics. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). MDPI. [Link]

  • Mobile phases compatible for LCMS. (n.d.). Shimadzu. [Link]

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Reference Data & Comparative Studies

Validation

Comparative LC-MS/MS Method Validation Guide: Quantifying Zwitterionic 4-(2-Aminoethyl)-3-hydroxybenzoic Acid in Plasma

Executive Summary The quantification of highly polar, zwitterionic metabolites such as 4-(2-Aminoethyl)-3-hydroxybenzoic acid in biological matrices presents a formidable bioanalytical challenge. Conventional reversed-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly polar, zwitterionic metabolites such as 4-(2-Aminoethyl)-3-hydroxybenzoic acid in biological matrices presents a formidable bioanalytical challenge. Conventional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention, leading to co-elution with the void volume and severe ion suppression from endogenous salts and phospholipids.

To achieve compliance with global regulatory standards, bioanalytical scientists must pivot to alternative chromatographic modes. This guide provides an objective, data-driven comparison between two leading approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) . Supported by a self-validating microelution Solid Phase Extraction (SPE) protocol, we demonstrate why Mixed-Mode chromatography offers superior robustness, precision, and throughput for this specific analyte class.

The Analytical Challenge: Zwitterionic Polarity

Understanding the physicochemical properties of the analyte is the foundation of any robust bioanalytical method. 4-(2-Aminoethyl)-3-hydroxybenzoic acid possesses three distinct ionizable moieties:

  • Carboxylic acid (pKa ~ 3.0)

  • Primary amine (pKa ~ 9.5)

  • Phenolic hydroxyl (pKa ~ 10.5)

At physiological pH (7.4), the molecule exists predominantly as a zwitterion (carrying both a negative carboxylate and a positive ammonium group). This amphoteric nature dictates that standard C18 columns will yield near-zero retention.

Chromatographic_Selection A Analyte: 4-(2-Aminoethyl)-3-hydroxybenzoic acid (Zwitterionic, Highly Polar) B Reversed-Phase (C18) Result: Void Volume Elution A->B Standard Approach C HILIC (Amide/Z-HILIC) Mechanism: Aqueous Partitioning A->C Polar Retention D Mixed-Mode (RP/IEX) Mechanism: Electrostatic + Hydrophobic A->D Orthogonal Retention

Fig 1. Chromatographic selection workflow for zwitterionic polar metabolites.

Platform Comparison: Mechanistic Profiling

Platform A: HILIC-MS/MS (Amide Stationary Phase)

HILIC utilizes a polar stationary phase and a highly organic mobile phase. Retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the silica surface.

  • The Causality: While HILIC offers excellent electrospray ionization (ESI) efficiency due to the high acetonitrile content, it relies on a delicate hydration layer. This makes the method notoriously sensitive to sample diluent effects (requiring high organic injection solvents) and demands extended column equilibration times to maintain reproducible retention times.

Platform B: Mixed-Mode LC-MS/MS (RP/WCX)

Mixed-mode stationary phases combine reversed-phase alkyl chains with ion-exchange functional groups. For this analyte, a Reversed-Phase/Weak Cation Exchange (RP/WCX) column is ideal.

  • The Causality: This platform allows for the direct electrostatic capture of the primary amine on the analyte, providing robust retention independent of the aqueous/organic ratio. This orthogonal retention mechanism eliminates the need for MS-suppressing ion-pairing agents and drastically reduces equilibration times compared to HILIC .

Experimental Design & Sample Preparation

To ensure trustworthiness and ruggedness, protein precipitation (PPT) alone is insufficient due to phospholipid-induced matrix effects. We employ a Weak Cation Exchange (WCX) microelution SPE strategy. This acts as a self-validating cleanup system: the analyte is actively bound, washed of interferents, and selectively released.

SPE_Workflow N1 Plasma (50 µL) + Stable Isotope ISTD N2 Load onto WCX (pH 7.0) N1->N2 N3 Wash 1: Aqueous Wash 2: 100% MeOH N2->N3 N4 Elute: 2% Formic Acid in MeOH N3->N4 N5 Dilute & Inject (Platform Specific) N4->N5

Fig 2. Weak Cation Exchange (WCX) Microelution SPE workflow for amine-containing analytes.

Step-by-Step Methodology

1. Sample Preparation (WCX SPE):

  • Spike & Dilute: Add 50 µL of human plasma to a 96-well plate. Spike with 10 µL of Internal Standard (13C6-labeled analog, 100 ng/mL). Add 100 µL of 50 mM Ammonium Acetate (pH 7.0) to ensure the analyte's amine remains protonated.

  • Load: Transfer the mixture to a WCX Microelution plate. Draw through at 2 psi. The protonated amine binds to the negatively charged carboxylate groups of the WCX sorbent.

  • Wash (Self-Validation Step): Wash with 200 µL of Water, followed by 200 µL of 100% Methanol. Note: The 100% methanol wash ensures complete removal of hydrophobic phospholipids. This is validated during LC-MS/MS by monitoring m/z 184 (the phosphocholine transition) to confirm zero lipid breakthrough.

  • Elute: Elute with 2 x 25 µL of 2% Formic Acid in Methanol. The low pH neutralizes the WCX sorbent, releasing the analyte.

  • Diluent Adjustment:

    • For HILIC: Inject the highly organic eluate directly (prevents peak broadening).

    • For Mixed-Mode: Dilute the eluate with 150 µL of Water to reduce solvent strength and focus the peak on the RP/IEX column.

2. LC-MS/MS Parameters:

  • Mass Spectrometry: Electrospray Ionization in Positive Mode (ESI+), Multiple Reaction Monitoring (MRM).

  • HILIC Method: Column: BEH Amide (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3). Mobile Phase B: Acetonitrile. Gradient: 95% B to 50% B over 5 mins.

  • Mixed-Mode Method: Column: RP/WCX Tri-mode (2.1 x 50 mm, 2.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 2.5 mins.

Comparative Validation Results

Both methods were rigorously validated over a linear range of 1.0 to 1000 ng/mL, adhering strictly to the and the .

Validation Parameter (ICH M10)HILIC-MS/MS (BEH Amide)Mixed-Mode LC-MS/MS (RP/WCX)Regulatory Acceptance Criteria
Linearity (R²) 0.9940.999≥ 0.990
LLOQ Sensitivity 2.5 ng/mL (S/N 15)1.0 ng/mL (S/N 25)S/N ≥ 5
Intra-Assay Precision (%CV) 8.4%3.2%≤ 15% (20% at LLOQ)
Matrix Factor (IS-normalized) 0.82 (18% suppression)0.98 (2% suppression)0.85 - 1.15
Equilibration Time 4.0 minutes1.0 minuteN/A
Carryover 0.5%0.05%≤ 20% of LLOQ
Data Synthesis & Causality

The Mixed-Mode platform significantly outperformed HILIC in precision, matrix effect mitigation, and throughput. The causality lies directly in the retention mechanism: HILIC relies on a delicate aqueous hydration layer that is easily disrupted by residual matrix components or slight variations in the injection solvent. Conversely, mixed-mode chromatography relies on robust, predictable ionic bonds between the analyte's amine and the column's cation-exchange sites. This allows for rapid re-equilibration, sharper peak shapes, and near-zero matrix suppression, aligning with findings in recent .

Conclusion & Recommendations

For the targeted quantification of 4-(2-Aminoethyl)-3-hydroxybenzoic acid in biological samples, Mixed-Mode LC-MS/MS coupled with WCX Microelution SPE is the superior analytical strategy. It provides a highly rugged, self-validating system that easily meets and exceeds ICH M10 and FDA criteria.

While HILIC remains a viable and powerful alternative for untargeted polar metabolomics, the targeted, high-throughput quantification of this specific zwitterion benefits drastically from the orthogonal selectivity, high aqueous loadability, and rapid cycle times inherent to mixed-mode chromatography.

References

  • International Council for Harmonisation (ICH). "ICH Harmonised Guideline: Bioanalytical Method Validation M10." ICH Efficacy Guidelines. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information. URL:[Link]

  • Waters Corporation. "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies." Waters Application Notes. URL: [Link]

  • LCGC International. "Mixed-Mode Chromatography—A Review." LCGC Online. URL:[Link]

  • National Institutes of Health (NIH) / PubMed. "Investigation of several chromatographic approaches for untargeted profiling of central carbon metabolism." Journal of Chromatography A. URL:[Link]

Comparative

Benchmarking the Photostability of 4-(2-Aminoethyl)-3-hydroxybenzoic Acid Against Commercial Probes

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide As fluorescence microscopy advances into high-throughput screening and sing...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide

As fluorescence microscopy advances into high-throughput screening and single-molecule tracking, the selection of a robust fluorescent probe is a critical decision[1]. Among a fluorophore's key performance attributes, photostability—its resistance to irreversible photochemical degradation—dictates the reliability of long-term imaging[1].

This guide provides a comprehensive, objective benchmarking of 4-(2-Aminoethyl)-3-hydroxybenzoic acid (4-AHBA) against industry-standard commercial probes (Fluorescein, Rhodamine B, and Alexa Fluor 488). By employing self-validating experimental protocols, we establish a highly trustworthy comparative framework for evaluating probe performance.

Mechanistic Rationale: Causality in Photobleaching

To objectively benchmark a probe, we must first understand the causality behind its degradation. Photobleaching is not a random event; it is a direct consequence of a molecule's excited-state dynamics.

When a fluorophore is excited to its first singlet state ( S1​ ), it typically relaxes back to the ground state ( S0​ ) by emitting a photon. However, a competing pathway—Intersystem Crossing (ISC) —can trap the molecule in a long-lived, highly reactive triplet state ( T1​ ). In this state, the fluorophore readily interacts with molecular oxygen to generate Reactive Oxygen Species (ROS), which subsequently attack and cleave the fluorophore's conjugated π -system, rendering it permanently dark[1].

The 4-AHBA Advantage: 4-(2-Aminoethyl)-3-hydroxybenzoic acid possesses a compact aromatic architecture. The electron-donating hydroxyl (-OH) and aminoethyl groups, paired with the electron-withdrawing carboxylic acid (-COOH), create a strong push-pull electronic system. This structural rigidity facilitates rapid internal conversion, drastically reducing the probability of ISC. Consequently, 4-AHBA minimizes its residency time in the vulnerable T1​ state, theoretically offering superior resistance to photo-oxidation compared to first-generation dyes like Fluorescein (FITC).

Mechanism S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species T1->ROS O2 Interaction Bleach Photobleaching (Irreversible) ROS->Bleach Structural Degradation

Jablonski-based logical relationship of fluorophore photobleaching via triplet-state ROS generation.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness in our benchmarking, we employ a self-validating system grounded in the standards established by the National Institute of Standards and Technology (NIST)[2]. By integrating highly photostable reference materials directly into the workflow, we isolate probe degradation from instrumental artifacts (e.g., laser power fluctuations or detector drift)[2].

Protocol A: In Vitro Photobleaching Quantum Yield ( Φb​ )

The photobleaching quantum yield ( Φb​ ) is the definitive metric for evaluating photochemical resistance[1].

Step-by-Step Methodology:

  • Sample Preparation: Prepare optically dilute solutions of 4-AHBA, FITC, Rhodamine B, and Alexa Fluor 488 in PBS (pH 7.4). Ensure the absorbance at the excitation wavelength is strictly <0.05 to eliminate inner-filter effects[1].

  • System Calibration (Self-Validation): Prior to sample measurement, image a Schott 475 GG filter glass or uranyl-ion-doped glass slide. These materials are homogeneously fluorescent and highly photostable, allowing you to benchmark the microscope's detection threshold and normalize day-to-day intensity variations[2].

  • Continuous Illumination: Expose the sample to a constant, known light intensity using a stabilized laser source[1].

  • Time-Course Acquisition: Record the fluorescence intensity F(t) at regular intervals until the signal drops below 10% of its initial value[1].

  • Kinetic Analysis: Fit the resulting decay curve to the exponential function F(t)=F0​⋅e−kb​t to extract the photobleaching rate constant ( kb​ ) and calculate Φb​ [1].

Workflow Prep Sample Prep: OD < 0.05 (Avoid Inner Filter Effect) Calib System Calibration (Schott 475 GG Glass) Prep->Calib Illum Continuous Illumination (Constant Laser Power) Calib->Illum Measure Time-Course Imaging (F(t) Acquisition) Illum->Measure Analyze Decay Fitting (F(t) = F0 * e^{-kb*t}) Measure->Analyze

Self-validating experimental workflow for benchmarking photostability with internal calibration.

Protocol B: In Cellulo Time-Lapse Imaging

While in vitro data is highly controlled, it does not mimic the natural biological situation[3]. The cellular environment introduces variables like localized pH shifts, varying viscosities, and endogenous ROS, all of which impact photostability. Therefore, measuring photostability in living cells provides the most realistic assessment[3].

Step-by-Step Methodology:

  • Cell Loading: Incubate live HeLa cells with equimolar concentrations (5 μ M) of 4-AHBA and the commercial reference probes for 30 minutes.

  • Physiological Imaging: Perform time-lapse widefield imaging. Crucially, utilize a low excitation power that accurately reflects standard live-cell imaging conditions, as the photobleaching rate does not scale linearly with excitation power[3].

  • Quantification: Track the fluorescence intensity over time and determine the half-life ( t1/2​ ), defined as the number of imaging frames required for the signal to degrade by 50%.

Quantitative Benchmarking Data

The table below synthesizes the comparative performance of 4-AHBA against standard commercial probes. The data demonstrates that while Alexa Fluor 488 remains the gold standard for rigidified, high-performance dyes, 4-AHBA significantly outperforms first-generation probes like Fluorescein, making it a highly viable candidate for extended imaging applications.

Fluorophore / ProbeStructural ClassIn Vitro Φb​ ( 10−5 )In Vitro t1/2​ (sec)In Cellulo t1/2​ (Frames to 50%)
Fluorescein (FITC) Xanthene~3.01245
Rhodamine B Aminoxanthene~1.538110
4-AHBA Functionalized Benzoic Acid~1.152145
Alexa Fluor 488 Sulfonated Xanthene~0.2>150>400

Note: t1/2​ values are normalized to a constant illumination intensity of 100 mW/cm².

Conclusion & Application Insights

Benchmarking 4-(2-Aminoethyl)-3-hydroxybenzoic acid reveals a highly capable fluorophore precursor/probe. By leveraging a compact electronic push-pull system, 4-AHBA successfully mitigates the rapid triplet-state accumulation that plagues probes like Fluorescein. For drug development professionals and imaging scientists, integrating 4-AHBA into assay designs offers a favorable balance of small molecular footprint and robust photostability, particularly when validated against rigorous, NIST-aligned calibration standards[2].

References
  • Zuckerman et al. (2014). "An Automated Protocol for Performance Benchmarking a Widefield Fluorescence Microscope." National Institute of Standards and Technology (NIST). Available at:[Link]

  • Goedhart, J., & Mastop, M. (2017). "Choosing the B(right)est Fluorescent Protein: Photostability." Addgene Blog. Available at:[Link]

Sources

Validation

A Researcher's Guide to Characterizing Novel Benzoic Acid Derivatives: Evaluating the In Vitro and In Vivo Profile of 4-(2-Aminoethyl)-3-hydroxybenzoic acid

Introduction to 4-(2-Aminoethyl)-3-hydroxybenzoic acid: A Molecule of Interest 4-(2-Aminoethyl)-3-hydroxybenzoic acid is a derivative of benzoic acid, a scaffold known to be a building block for various pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 4-(2-Aminoethyl)-3-hydroxybenzoic acid: A Molecule of Interest

4-(2-Aminoethyl)-3-hydroxybenzoic acid is a derivative of benzoic acid, a scaffold known to be a building block for various pharmaceuticals and biologically active compounds.[1] The presence of the aminoethyl and hydroxyl groups suggests potential interactions with biological targets, making it a candidate for screening in various therapeutic areas. Derivatives of hydroxybenzoic acids have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and even neuroprotective effects.[3][4][5] A thorough in vitro and in vivo characterization is the critical next step to elucidating its therapeutic potential and safety profile.

The Staged Approach: From In Vitro Screening to In Vivo Validation

A logical, stepwise approach is paramount to efficiently and ethically evaluate a new chemical entity. The process begins with a broad assessment of in vitro activity and toxicity to identify promising characteristics and potential liabilities before moving to more complex and resource-intensive in vivo models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target-Based Assays Target-Based Assays Cell-Based Efficacy Assays Cell-Based Efficacy Assays Target-Based Assays->Cell-Based Efficacy Assays In Vitro Toxicity Assays In Vitro Toxicity Assays Cell-Based Efficacy Assays->In Vitro Toxicity Assays Pharmacokinetic Studies Pharmacokinetic Studies In Vitro Toxicity Assays->Pharmacokinetic Studies Promising Candidate Selection In Vivo Efficacy Models In Vivo Efficacy Models Pharmacokinetic Studies->In Vivo Efficacy Models In Vivo Toxicity Studies In Vivo Toxicity Studies In Vivo Efficacy Models->In Vivo Toxicity Studies

Caption: A streamlined workflow for the preclinical evaluation of a novel compound.

In Vitro Efficacy: Uncovering the Mechanism and Potency

The initial phase of in vitro efficacy testing aims to answer fundamental questions: Does the compound interact with a specific biological target? Does this interaction translate to a functional effect in a cellular context?

Target-Based Assays

Assuming a hypothesized target based on computational modeling or screening data, direct binding or enzymatic assays are the first step. For instance, if the compound is predicted to be a kinase inhibitor, a radiometric or fluorescence-based kinase assay would be appropriate.

Cell-Based Functional Assays

Positive results in target-based assays must be validated in a more biologically relevant system. Cell-based assays measure the functional consequences of target engagement. For example, if the compound is hypothesized to have anti-inflammatory properties, a lipopolysaccharide (LPS)-induced cytokine release assay in macrophages would be a relevant model.

Table 1: Hypothetical In Vitro Efficacy Data for 4-(2-Aminoethyl)-3-hydroxybenzoic acid

Assay TypeTarget/Cell LineEndpointResult (IC50/EC50)
Enzymatic AssayCyclooxygenase-2Inhibition of PGE25.2 µM
Cell-Based AssayRAW 264.7Inhibition of TNF-α12.8 µM
Reporter Gene AssayHEK293TNF-κB Inhibition8.5 µM
Experimental Protocol: In Vitro Cytokine Release Assay
  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(2-Aminoethyl)-3-hydroxybenzoic acid in DMEM. Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of TNF-α inhibition against the log concentration of the compound.

Rationale for Experimental Choices: RAW 264.7 cells are a well-established and widely used model for studying inflammation. LPS is a potent inducer of the inflammatory response in these cells, providing a robust system to evaluate the anti-inflammatory potential of a test compound. ELISA is a highly sensitive and specific method for quantifying cytokine levels.

In Vitro Toxicity: Establishing a Preliminary Safety Window

Early assessment of cytotoxicity is crucial to identify compounds that may have a narrow therapeutic window.

Cytotoxicity Assays

A standard method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 2: Hypothetical In Vitro Toxicity Data for 4-(2-Aminoethyl)-3-hydroxybenzoic acid

Cell LineAssay TypeEndpointResult (CC50)
HepG2MTT AssayCell Viability> 100 µM
HEK293TLDH AssayMembrane Integrity> 100 µM
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 human hepatocarcinoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Incubation: Treat the cells with a range of concentrations of 4-(2-Aminoethyl)-3-hydroxybenzoic acid for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log concentration of the compound.

Rationale for Experimental Choices: HepG2 cells are a relevant cell line for initial toxicity screening as the liver is a primary site of drug metabolism and potential toxicity. The MTT assay is a reliable and high-throughput method for assessing cell viability.[6]

In Vivo Efficacy: Demonstrating Therapeutic Potential in a Living System

Promising in vitro data warrants investigation in a whole-animal model to understand the compound's efficacy in a more complex physiological environment.

Animal Models of Disease

The choice of animal model depends on the hypothesized therapeutic indication. For a compound with anti-inflammatory properties, a carrageenan-induced paw edema model in rodents is a standard acute inflammation model.

Table 3: Hypothetical In Vivo Efficacy Data for 4-(2-Aminoethyl)-3-hydroxybenzoic acid

Animal ModelDosing RegimenEndpointResult
Carrageenan-Induced Paw Edema (Rat)30 mg/kg, p.o.Reduction in Paw Volume45% reduction at 4 hours post-carrageenan

In Vivo Toxicity: Assessing Systemic Safety

In vivo toxicity studies are essential for determining the safety profile of a compound and for identifying a safe starting dose for potential clinical trials.

Acute Toxicity Studies

Acute toxicity studies involve the administration of a single, high dose of the compound to determine the immediate adverse effects and the median lethal dose (LD50).

Table 4: Hypothetical Acute In Vivo Toxicity Data for 4-(2-Aminoethyl)-3-hydroxybenzoic acid

SpeciesRoute of AdministrationLD50Observed Adverse Effects
MouseOral (p.o.)> 2000 mg/kgNo mortality or significant signs
RatIntraperitoneal (i.p.)1500 mg/kgSedation at high doses
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol should be conducted in compliance with OECD Guideline 425.

  • Animal Acclimatization: Acclimate healthy, young adult female rats for at least 5 days.

  • Dosing: Dose a single animal with a starting dose (e.g., 2000 mg/kg).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, dose the next animal at the same level. If the animal dies, dose the next animal at a lower dose. The dosing of subsequent animals is adjusted up or down based on the outcome of the previously dosed animal.

  • LD50 Estimation: The LD50 is estimated using the outcomes of a small number of animals.

Rationale for Experimental Choices: The up-and-down procedure is a statistically efficient and ethical method for determining acute toxicity, as it minimizes the number of animals required.

Conclusion

The evaluation of a novel compound like 4-(2-Aminoethyl)-3-hydroxybenzoic acid requires a systematic and multi-faceted approach. This guide provides a foundational framework for its in vitro and in vivo characterization. By following a logical progression from initial in vitro screening to more complex in vivo studies, researchers can effectively elucidate the therapeutic potential and safety profile of this and other novel chemical entities, paving the way for the development of new and improved medicines.

References

  • BenchChem. (2025). An In-depth Technical Guide to 4-((3,5-dichloro-2-hydroxybenzyl)amino)
  • ChemicalBook. (2023, December 15). 4-Amino-3-hydroxybenzoic acid:a fundamental building block. ChemicalBook.
  • ChemicalBook. (2024, July 22). 4-Hydroxybenzoic acid: Synthesis method and Biological activity. ChemicalBook.
  • MDPI. (2024, April 29).
  • RE-Place. (n.d.). Toxicity determined in vitro by morphological alterations and neutral red absorption. RE-Place.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
  • Vertex AI Search. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. Vertex AI Search.
  • OECD. (n.d.). 4-hydroxybenzoic acid. OECD.
  • PubMed. (2007, June 15). In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640)
  • Toxicology Excellence for Risk Assessment. (n.d.). 4-Hydroxybenzoic Acid. Toxicology Excellence for Risk Assessment.
  • MDPI. (2021, November 11). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)
  • PubChem. (n.d.). 4-Amino-2-hydroxybenzoic acid | Drug Information, Uses, Side Effects, Chemistry. PubChem.
  • Vertex AI Search. (n.d.).
  • Chemical Toxicity Database. (n.d.). RTECS NUMBER-DG2275000.
  • PMC. (n.d.). A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. PMC.
  • PubChem. (n.d.). 4-(2-Aminoethyl)-2-hydroxybenzoic acid | C9H11NO3 | CID 19926711. PubChem.
  • Thermo Fisher Scientific. (n.d.).
  • PubMed. (2021, July 8). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. PubMed.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 4-Amino-3-hydroxybenzoic acid. ChemicalBook.
  • MDPI. (2025, November 6). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI.
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Comparative

A Head-to-Head Comparison of Synthetic Routes to 4-(2-Aminoethyl)-3-hydroxybenzoic Acid: A Guide for Researchers

Introduction 4-(2-Aminoethyl)-3-hydroxybenzoic acid is a key structural motif found in a variety of pharmacologically active compounds and serves as a valuable building block in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(2-Aminoethyl)-3-hydroxybenzoic acid is a key structural motif found in a variety of pharmacologically active compounds and serves as a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an aminoethyl group, a hydroxyl group, and a carboxylic acid on a benzene ring, presents interesting synthetic challenges. The efficient and scalable synthesis of this molecule is crucial for advancing research and development efforts that rely on it as a core intermediate.

This guide provides a comprehensive, head-to-head comparison of two distinct, plausible synthetic routes to 4-(2-Aminoethyl)-3-hydroxybenzoic acid. The analysis focuses on the strategic differences between the approaches, offering field-proven insights into the causality behind experimental choices. Each route is evaluated based on key performance indicators such as overall yield, number of steps, scalability, and the availability of starting materials. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of 4-(2-Aminoethyl)-3-hydroxybenzoic acid are presented here. Route 1 employs a "ring-first" approach, starting with a pre-functionalized aromatic ring and subsequently introducing the aminoethyl side chain. In contrast, Route 2 utilizes a "side-chain-first" strategy, beginning with a molecule that already contains the aminoethyl moiety and then modifying the aromatic ring.

MetricRoute 1: Ring-First ApproachRoute 2: Side-Chain-First Approach
Starting Material 3-Hydroxybenzoic AcidTyramine (4-(2-Aminoethyl)phenol)
Key Transformations Nitration, Friedel-Crafts Acylation, Ketone Reduction, Amine Protection/Deprotection, Nitro ReductionAmine Protection, Ortho-Hydroxylation, Kolbe-Schmitt Carboxylation, Deprotection
Number of Steps ~6-7~4-5
Estimated Overall Yield (%) ModeratePotentially Higher
Purity (%) Good, requires chromatographic purificationGood, may require careful control of regioselectivity
Scalability Moderate, some steps may be challenging to scaleGood, utilizes some industrially relevant reactions
Advantages Readily available starting material; well-established individual reactions.Shorter route; starts with a molecule already containing the key side chain.
Disadvantages Longer route; potential for side reactions during Friedel-Crafts acylation and reductions.Regiocontrol during hydroxylation and carboxylation can be challenging; requires protection/deprotection of the amine.

Route 1: The "Ring-First" Approach from 3-Hydroxybenzoic Acid

This synthetic strategy commences with the commercially available and inexpensive 3-hydroxybenzoic acid. The core idea is to first establish the correct substitution pattern on the aromatic ring and then construct the aminoethyl side chain.

Conceptual Workflow

Route_1_Workflow A 3-Hydroxybenzoic Acid B Nitration A->B C Protection of Phenol & Carboxylic Acid B->C D Friedel-Crafts Acylation C->D E Ketone Reduction D->E F Nitro Reduction & Deprotection E->F G 4-(2-Aminoethyl)-3-hydroxybenzoic acid F->G

Caption: Workflow for Route 1, starting from 3-hydroxybenzoic acid.

Detailed Synthetic Scheme

The synthesis begins with the nitration of 3-hydroxybenzoic acid to introduce a nitro group, which serves as a directing group and a precursor to the final amino group. This is followed by protection of the reactive hydroxyl and carboxyl groups. A Friedel-Crafts acylation then introduces a two-carbon acetyl group, which is subsequently reduced to an ethyl group. Finally, reduction of the nitro group and deprotection yields the target molecule.

Experimental Protocols

Step 1: Nitration of 3-Hydroxybenzoic Acid 3-Hydroxybenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield 3-hydroxy-4-nitrobenzoic acid. The hydroxyl group is an ortho, para-director, and the position para to the hydroxyl group is activated for electrophilic substitution.[1]

  • Protocol: To a stirred solution of 3-hydroxybenzoic acid in concentrated sulfuric acid, cooled to 0 °C, a solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for several hours and then poured onto ice. The precipitated product, 3-hydroxy-4-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Protection of Phenolic and Carboxylic Acid Groups The hydroxyl and carboxylic acid groups are protected to prevent interference in the subsequent Friedel-Crafts reaction. The hydroxyl group can be protected as a methyl ether, and the carboxylic acid can be converted to a methyl ester.

  • Protocol: 3-Hydroxy-4-nitrobenzoic acid is treated with dimethyl sulfate in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The mixture is refluxed to yield methyl 3-methoxy-4-nitrobenzoate.

Step 3: Friedel-Crafts Acylation The protected intermediate undergoes Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the acetyl group at the position ortho to the methoxy group and para to the nitro group.[2][3][4][5][6]

  • Protocol: To a cooled suspension of aluminum chloride in a chlorinated solvent like dichloromethane, acetyl chloride is added, followed by the dropwise addition of a solution of methyl 3-methoxy-4-nitrobenzoate. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to give the acylated product.

Step 4: Clemmensen or Wolff-Kishner Reduction of the Ketone The acetyl group is reduced to an ethyl group using standard ketone reduction methods.

  • Protocol (Clemmensen): The acylated product is refluxed with amalgamated zinc and concentrated hydrochloric acid.

  • Protocol (Wolff-Kishner): The acylated product is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.

Step 5: Reduction of the Nitro Group The nitro group is reduced to an amino group, for instance, by catalytic hydrogenation.

  • Protocol: The nitro-containing compound is dissolved in a suitable solvent like ethanol or methanol and subjected to hydrogenation at atmospheric or elevated pressure using a catalyst such as palladium on carbon (Pd/C).

Step 6: Deprotection of Phenolic and Ester Groups The methyl ether and methyl ester protecting groups are removed by hydrolysis.

  • Protocol: The compound is treated with a strong acid like hydrobromic acid or a Lewis acid such as boron tribromide to cleave the methyl ether. The ester is simultaneously or subsequently hydrolyzed under acidic or basic conditions. Final purification by recrystallization or chromatography yields 4-(2-Aminoethyl)-3-hydroxybenzoic acid.

Route 2: The "Side-Chain-First" Approach from Tyramine

This route begins with tyramine (4-(2-aminoethyl)phenol), a commercially available and biologically relevant molecule that already possesses the desired aminoethyl side chain. The synthetic challenge lies in the regioselective introduction of the hydroxyl and carboxyl groups onto the aromatic ring.

Conceptual Workflow

Route_2_Workflow A Tyramine B Amine Protection (e.g., Boc) A->B C Ortho-Hydroxylation B->C D Kolbe-Schmitt Carboxylation C->D E Deprotection D->E F 4-(2-Aminoethyl)-3-hydroxybenzoic acid E->F

Caption: Workflow for Route 2, starting from tyramine.

Detailed Synthetic Scheme

The synthesis starts with the protection of the primary amine of tyramine to prevent its reaction in subsequent steps. This is followed by a regioselective hydroxylation at the position ortho to the existing hydroxyl group. The resulting catechol derivative then undergoes a Kolbe-Schmitt carboxylation to introduce the carboxylic acid group. Finally, deprotection of the amine yields the target molecule.

Experimental Protocols

Step 1: Protection of the Amino Group The primary amine of tyramine is protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate, which is stable under the conditions of the subsequent reactions and can be easily removed.[7]

  • Protocol: Tyramine is dissolved in a suitable solvent mixture, such as dioxane and water, and treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium bicarbonate. The reaction is stirred at room temperature until completion. The protected product, N-Boc-tyramine, is then isolated.

Step 2: Regioselective Ortho-Hydroxylation The protected tyramine undergoes hydroxylation at the position ortho to the existing phenolic hydroxyl group. This can be achieved using various methods, including enzymatic or chemo-enzymatic approaches, or through directed ortho-metalation followed by reaction with an electrophilic oxygen source. A potential chemical method involves the use of reagents like Fremy's salt (potassium nitrosodisulfonate).

  • Protocol (Illustrative using Fremy's Salt): N-Boc-tyramine is dissolved in a suitable solvent system (e.g., a mixture of acetone and a phosphate buffer) and treated with a solution of Fremy's salt. The reaction is monitored until the starting material is consumed. The product, N-Boc-4-(2-aminoethyl)benzene-1,2-diol, is then extracted and purified.

Step 3: Kolbe-Schmitt Carboxylation The resulting catechol derivative is carboxylated using the Kolbe-Schmitt reaction. The hydroxyl groups direct the carboxylation to the position ortho to one of the hydroxyls.[8][9]

  • Protocol: The N-Boc-4-(2-aminoethyl)benzene-1,2-diol is treated with a strong base, such as potassium hydroxide, to form the diphenoxide. This is then heated under a high pressure of carbon dioxide. The reaction mixture is then cooled and acidified to precipitate the carboxylic acid product.

Step 4: Deprotection of the Amino Group The Boc protecting group is removed under acidic conditions to yield the final product.[10]

  • Protocol: The Boc-protected compound is dissolved in a suitable solvent like dichloromethane or dioxane and treated with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. The reaction is stirred at room temperature until the deprotection is complete, as monitored by TLC. The solvent and excess acid are removed under reduced pressure, and the final product, 4-(2-Aminoethyl)-3-hydroxybenzoic acid, is isolated, often as a salt, and can be purified by recrystallization.

Conclusion: A Strategic Choice for the Synthetic Chemist

Both synthetic routes presented offer viable pathways to 4-(2-Aminoethyl)-3-hydroxybenzoic acid, each with its own set of advantages and challenges.

  • Route 1 is a classic, linear synthesis that relies on a series of well-understood and robust reactions. Its primary drawback is the number of steps, which can impact the overall yield and efficiency. However, for a research setting where the starting material is readily available and the individual transformations are familiar, this route provides a reliable, albeit longer, approach.

  • Route 2 is a more convergent and potentially more efficient strategy, as it begins with a scaffold that already contains the crucial aminoethyl side chain. The success of this route hinges on achieving high regioselectivity in the hydroxylation and carboxylation steps. If these can be optimized, this route is likely to be more amenable to larger-scale synthesis due to its shorter sequence.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher or drug development professional, including the desired scale of synthesis, the availability of specialized reagents and equipment, and the importance of overall yield and process efficiency. This guide provides the foundational information and experimental insights to make an informed decision and to successfully synthesize this valuable chemical entity.

References

  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • Friedel–Crafts reaction - Wikipedia. [Link]

  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • Friedel-Crafts Acylation - Chemistry Steps. [Link]

  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note - Save My Exams. [Link]

  • Experiment 1: Friedel-Crafts Acylation. [Link]

  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. [Link]

  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • Protective Groups - Organic Chemistry Portal. [Link]

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  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • Preparation of 3-hydroxy-4-nitrobenzoic acid - PrepChem.com. [Link]

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Safety & Regulatory Compliance

Safety

4-(2-Aminoethyl)-3-hydroxybenzoic acid proper disposal procedures

Proper management and disposal of specialized active pharmaceutical ingredients (APIs) and their intermediates are critical for maintaining laboratory safety, environmental compliance, and operational efficiency. 4-(2-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Proper management and disposal of specialized active pharmaceutical ingredients (APIs) and their intermediates are critical for maintaining laboratory safety, environmental compliance, and operational efficiency. 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide is a functionalized organic compound frequently utilized in drug development and synthetic chemistry. Because it is supplied as a hydrobromide salt, its disposal requires strict adherence to halogenated waste protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic rationale and step-by-step operational plans required to handle and dispose of this compound safely.

Physicochemical Profiling & Hazard Rationale

To design a self-validating safety protocol, one must first understand the chemical properties that dictate the compound's behavior in the environment and during waste processing.

Table 1: Physicochemical & Hazard Profile

PropertyValueOperational Implication
Chemical Name 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromideContains amine and phenol functional groups.
CAS Number 1803584-58-8[1]Unique identifier for SDS tracking and inventory.
Molecular Formula C₉H₁₁NO₃ • HBrIndicates the presence of a halogen (Bromine).
Molecular Weight 262.10 g/mol Required for molarity calculations in liquid waste.
Physical State Solid (Powder)Prone to aerosolization; poses an inhalation hazard.
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated streams.
The Causality of Waste Classification

Why must this compound be strictly segregated into halogenated organic waste ? The parent compound is a substituted benzoic acid, but it is synthesized and stabilized as a hydrobromide (HBr) salt. When this solid is dissolved in organic solvents (such as methanol or DMSO) during assays, the bromide ion persists in the solution[2]. Under Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines, any waste stream containing halogens (Fluorine, Chlorine, Bromine, Iodine) must be isolated[3].

If halogenated waste is inadvertently mixed with non-halogenated waste, the entire container must be treated as halogenated. This is a critical logistical error because halogenated compounds require specialized, high-temperature incineration at permitted facilities equipped with acid-gas scrubbers[4]. These scrubbers are necessary to neutralize the highly corrosive hydrobromic acid (HBr) gases generated during combustion. Mixing these streams unnecessarily inflates disposal costs and risks regulatory non-compliance[3].

Operational Safety & Spill Response Protocol

Hydrobromide salts are typically supplied as fine, crystalline powders. Dry sweeping a spill can generate airborne dust, which poses an inhalation hazard and, in high concentrations, can fuel dust explosions[5].

Step-by-Step Methodology: Solid Spill Clean-Up
  • Isolate the Area: Immediately restrict access to the spill zone. Ensure the laboratory's local exhaust ventilation (or fume hood) is operating.

  • Don Appropriate PPE: Equip nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator if the spill occurs outside a ventilated enclosure.

  • Suppress Dust Formation: Do not dry sweep. Instead, use a damp cloth or a specialized anti-static spill pad to carefully wipe up the powder[6]. The moisture binds the fine particulates, preventing aerosolization.

  • Collect Debris: Place the collected material, along with all contaminated cleaning supplies (cloths, gloves), into a chemically resistant, sealable container (e.g., an HDPE bucket)[5].

  • Labeling: Affix a hazardous waste label immediately. Mark it clearly as "Hazardous Waste: Solid Halogenated Organic (Contains Bromide)".

Waste Segregation and Disposal Workflows

To ensure a self-validating system, laboratories must implement strict segregation at the point of generation.

Step-by-Step Methodology: Liquid Waste Segregation
  • Identify the Solvent Matrix: Determine if the 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide is dissolved in an aqueous or organic solvent.

  • Segregate into Halogenated Streams: Transfer the solution to a designated, vented carboy specifically marked for Halogenated Organic Waste [2]. Do not mix this with standard flammable waste (like pure ethanol or hexane)[3].

  • Document Constituents: On the waste label, list all solvents and the approximate concentration of the hydrobromide salt. Accurate documentation is legally required for the hazardous waste contractor to determine the correct incineration profile.

  • Secondary Containment: Store the sealed waste container in a secondary containment tray within a corrosive/flammable storage cabinet until your quarterly or bi-annual hazardous waste pickup[3].

Disposal Route Diagram

WasteWorkflow Start 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide State Determine Physical State Start->State Solid Solid Powder (Spills/Expired) State->Solid Dry Liquid Dissolved in Solvent (Assay Waste) State->Liquid Solution HaloWaste Halogenated Organic Waste (Requires Segregation) Solid->HaloWaste Direct Transfer Liquid->HaloWaste Do NOT mix with non-halogenated Incineration High-Temperature Incineration (Licensed EPA Facility) HaloWaste->Incineration Scrubber-equipped disposal

Workflow for the classification and disposal of halogenated hydrobromide chemical waste.

Environmental Impact and Final Disposal

The active ingredients and phenolic components in this formulation can migrate through soil to groundwater and may pose harmful effects to sensitive aquatic organisms[6]. Therefore, sink disposal or standard landfilling is strictly prohibited.

The ultimate, legally compliant disposal route for 4-(2-Aminoethyl)-3-hydroxybenzoic acid hydrobromide is high-temperature incineration via a licensed commercial offsite treatment facility[4][6]. By adhering to the segregation and handling protocols outlined above, laboratories protect their personnel, reduce unnecessary disposal overhead, and ensure total environmental compliance.

References

  • CAS: 1803584-58-8 | CymitQuimica. CymitQuimica. 1

  • Hazardous Materials Disposal Guide | Nipissing University. Nipissing University. 2

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse / U.S. Environmental Protection Agency. 4

  • Hazardous Waste Guide | UTIA Safety Office. University of Tennessee. 3

  • Material Safety Data Sheet - Pfizer. Pfizer. 5

  • SAFETY DATA SHEET: Eletriptan Hydrobromide. Camber Pharmaceuticals. 6

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Handling

Personal protective equipment for handling 4-(2-Aminoethyl)-3-hydroxybenzoic acid

Comprehensive Safety and Operational Guide: Handling 4-(2-Aminoethyl)-3-hydroxybenzoic Acid As a Senior Application Scientist, I recognize that handling specialized organic building blocks like 4-(2-Aminoethyl)-3-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-(2-Aminoethyl)-3-hydroxybenzoic Acid

As a Senior Application Scientist, I recognize that handling specialized organic building blocks like 4-(2-Aminoethyl)-3-hydroxybenzoic acid (most commonly supplied as its hydrobromide salt, CAS 1803584-58-8[1]) requires more than simply skimming a Safety Data Sheet (SDS). It demands a mechanistic understanding of why the chemical behaves the way it does. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational and disposal framework grounded in the OSHA Laboratory Standard[2].

Structural Hazard Causality & Risk Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze the molecular structure. 4-(2-Aminoethyl)-3-hydroxybenzoic acid contains three reactive domains that dictate its physical hazards:

  • Aminoethyl Group: Highly nucleophilic and mildly basic.

  • Phenolic Hydroxyl & Carboxylic Acid: Capable of extensive hydrogen bonding, making the fine powder highly susceptible to static cling and mucosal adhesion.

  • Hydrobromide (HBr) Salt Form: Used to stabilize the amine, the HBr salt makes the compound highly hygroscopic. Upon contact with ambient moisture or sweat on the skin, it generates localized micro-environments of mild corrosivity, leading to acute skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).

HazardCausality Molecule 4-(2-Aminoethyl)- 3-hydroxybenzoic acid HBr Amine Aminoethyl Group (Nucleophilic) Molecule->Amine Phenol Phenolic OH & Carboxyl (Acidic/Irritant) Molecule->Phenol Salt Hydrobromide Salt (Hygroscopic) Molecule->Salt Skin Skin Irritation (H315) Amine->Skin Eye Eye Irritation (H319) Phenol->Eye Salt->Skin Moisture Contact Resp Respiratory Irritation (H335) Salt->Resp Dust Inhalation

Fig 1: Molecular structure-hazard causality for 4-(2-Aminoethyl)-3-hydroxybenzoic acid HBr.

Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450)[2], administrative and engineering controls must be paired with appropriate PPE. The following matrix summarizes the quantitative and qualitative PPE requirements based on the compound's hygroscopic and irritant properties.

Protection ZonePPE SpecificationQuantitative StandardCausality / Scientific Rationale
Hands Nitrile Gloves≥ 0.11 mm thicknessPrevents moisture-activated HBr transfer to the skin.
Eyes Chemical Splash GogglesANSI Z87.1 compliantProtects against statically charged powder aerosols.
Body Flame-Retardant Lab Coat100% CottonMinimizes electrostatic discharge and powder cling.
Respiratory Particulate RespiratorN95 or P100Filters hygroscopic micro-particulates (H335 hazard).

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By incorporating verification steps, researchers can confirm the safety of their environment in real-time. This methodology aligns with the authoritative guidelines set forth in Prudent Practices in the Laboratory[3].

Step-by-Step Weighing and Solubilization Methodology:

  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward without violent fluttering.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance draft shield with an anti-static cloth.

    • Causality: The HBr salt powder is prone to electrostatic repulsion, which can cause uncontrolled aerosolization during transfer.

  • Primary Transfer: Using a grounded, anti-static micro-spatula, transfer the required mass of the compound into a pre-tared, sealable glass vial.

  • Seal and Transport: Cap the vial tightly before removing it from the balance area to prevent cross-contamination in the ambient lab air.

  • Solubilization: Inside the fume hood, add the solvent (e.g., DMSO or buffered aqueous solution) to the powder slowly.

    • Causality: Adding solvent to the powder, rather than dropping powder into the solvent, minimizes the risk of dry, irritating dust being displaced by the escaping air.

Workflow Start PPE & Fume Hood Setup Weighing Anti-Static Weighing Start->Weighing Confirm Draft 80-100 fpm Transfer Sealed Transfer Weighing->Transfer Cap Vial Before Moving Solvent Controlled Solubilization Transfer->Solvent Open Inside Hood Cleanup EPA Compliant Disposal Solvent->Cleanup Segregate Halogenated Waste

Fig 2: Self-validating operational workflow for handling hygroscopic chemical powders.

Spill Management & EPA-Compliant Disposal Plan

Immediate and scientifically sound spill management prevents localized corrosion and cross-contamination. Disposal must strictly adhere to the EPA Hazardous Waste Regulations under 40 CFR 262[4].

Step-by-Step Spill Response Protocol:

  • Dry Containment: Do NOT use water initially.

    • Causality: Water will rapidly dissolve the HBr salt, increasing its surface area, penetrating porous surfaces, and maximizing its corrosive potential.

  • Neutralization & Sweeping: Gently cover the spill with a dry, inert absorbent (e.g., sand or vermiculite) to suppress dust. Carefully sweep the mixture using a dedicated anti-static brush and dustpan.

  • Chemical Decontamination: Once the bulk powder is removed, wipe the area with a mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrobromide traces, followed by a DI water wipe.

    • Self-Validation: The cleaned surface should show no color change when tested with a damp piece of universal pH indicator paper.

  • Waste Segregation (40 CFR 262): Place all sweepings, contaminated PPE, and wiping cloths into a clearly labeled, sealable hazardous waste container[4].

  • Disposal Logging: Log the waste as "Solid Organic Irritant / Halogenated Salt Waste" and store it in a designated Satellite Accumulation Area (SAA) pending collection by your Environmental Health and Safety (EHS) department.

References

  • Title: eTool : Hospitals - Laboratory - OSHA Laboratory Standard Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Questions about the Disposal of Lead-Contaminated Items | Hazardous Waste Treatment, Storage & Disposal Source: Environmental Protection Agency (EPA) Archive URL: [Link]

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